2-Butyne-1,4-diol
Beschreibung
But-2-yne-1,4-diol is a butynediol that is but-2-yne substituted by hydroxy groups at positions 1 and 4.
Structure
3D Structure
Eigenschaften
IUPAC Name |
but-2-yne-1,4-diol | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |
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InChI Key |
DLDJFQGPPSQZKI-UHFFFAOYSA-N | |
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Canonical SMILES |
C(C#CCO)O | |
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Molecular Formula |
C4H6O2 | |
| Record name | 1,4-BUTYNEDIOL | |
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| Record name | 1,4-Butynediol | |
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DSSTOX Substance ID |
DTXSID4021921 | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
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Boiling Point |
460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |
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Flash Point |
263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |
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Solubility |
Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |
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Density |
1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
Relative vapor density (air = 1): 3.0 | |
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Vapor Pressure |
0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |
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Impurities |
< 0.5% water; 1% butane-1,4-diol | |
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Color/Form |
Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |
CAS No. |
110-65-6; 54141-09-2, 110-65-6 | |
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Melting Point |
50 °C, 58 °C | |
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Foundational & Exploratory
The Reppe Process for 2-Butyne-1,4-diol Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-butyne-1,4-diol, a pivotal intermediate in the chemical and pharmaceutical industries, is predominantly achieved through the Reppe process. Developed by Walter Reppe, this high-pressure catalytic process offers an efficient route utilizing the reaction of acetylene (B1199291) with formaldehyde (B43269). This technical guide provides a comprehensive overview of the Reppe process, detailing the underlying chemistry, experimental protocols, and critical process parameters for the synthesis of this compound.
Core Reaction and Catalysis
The fundamental chemical transformation in the Reppe process is the reaction of two molecules of formaldehyde with one molecule of acetylene to yield this compound.[1] This ethynylation reaction is catalyzed by a copper acetylide complex, which is typically prepared in situ from a precursor.[2][3]
Overall Reaction:
2CH₂O + C₂H₂ → HOCH₂C≡CCH₂OH
The catalyst system is a cornerstone of the Reppe process. The active catalyst is cuprous acetylide (Cu₂C₂), which is formed from a pre-catalyst, typically copper(II) oxide, on a high-surface-area support like silica (B1680970).[2][3] To enhance catalyst stability, selectivity, and suppress the formation of undesirable byproducts, a promoter is often incorporated. Bismuth(III) oxide is a commonly used promoter that helps to prevent the polymerization of acetylene into "cuprene," a solid byproduct that can deactivate the catalyst.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data associated with the Reppe process for the synthesis of this compound, based on typical industrial and laboratory practices.
Table 1: Typical Reaction Conditions for the Reppe Process
| Parameter | Value | References |
| Temperature | 80 - 120 °C | [2] |
| Acetylene Pressure | 2 - 6 bar | [2] |
| Formaldehyde Concentration | 30 - 50% aqueous solution | [4] |
| pH of Reaction Mixture | 5.0 - 8.0 (Optimal: 5.0 - 6.5) | [2] |
Table 2: Catalyst Composition and Loading
| Component | Typical Composition | Function | References |
| Copper(II) Oxide (Pre-catalyst) | 14-16 wt% on support | Forms the active cuprous acetylide species | [5] |
| Bismuth(III) Oxide (Promoter) | 3-4 wt% on support | Inhibits byproduct formation (cuprene) | [5] |
| Support | Silica (SiO₂) | High surface area for catalyst dispersion | [2] |
Table 3: Product Composition and Byproducts from Crude Reaction Mixture
| Component | Typical Concentration | Notes | References |
| This compound | 33 - 55% | Desired product | [4] |
| Propargyl Alcohol | 1 - 2% | Primary byproduct from the reaction of one molecule of formaldehyde with acetylene | [2][4] |
| Unreacted Formaldehyde | 0.4 - 1% | Incomplete conversion | [4] |
| Heavy Byproducts (e.g., Cuprene) | 1 - 2% | Acetylene polymers that can deactivate the catalyst | [2][4] |
Experimental Protocols
This section provides a detailed methodology for the laboratory-scale synthesis of this compound via the Reppe process. Safety Precaution: This process involves the use of acetylene, a highly flammable and potentially explosive gas under pressure. All operations must be conducted in a well-ventilated fume hood, and appropriate safety measures, including the use of a blast shield and pressure-rated equipment, must be employed.
Catalyst Preparation (CuO-Bi₂O₃/SiO₂)
-
Impregnation: A silica support is impregnated with an aqueous solution of copper nitrate (B79036) and bismuth nitrate.
-
Drying: The impregnated support is dried to remove water.
-
Calcination: The dried material is calcined in air to convert the metal nitrates into their respective oxides, CuO and Bi₂O₃.
Synthesis of this compound
-
Reactor Setup: A high-pressure stirred autoclave reactor is charged with the prepared CuO-Bi₂O₃/SiO₂ catalyst and an aqueous solution of formaldehyde (30-50%). The pH of the formaldehyde solution should be adjusted to approximately 7.0.[2]
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any oxygen.
-
Heating and Stirring: The reaction mixture is heated to the desired temperature (e.g., 90-100°C) with continuous stirring.[2]
-
Acetylene Introduction: Acetylene is introduced into the reactor to the desired operating pressure (e.g., 2-6 bar).[2] The active catalyst, cuprous acetylide, is formed in situ under these conditions.
-
Reaction Monitoring: The reaction is allowed to proceed for a set time, and its progress can be monitored by measuring the uptake of acetylene or by analyzing withdrawn samples for the consumption of formaldehyde and the formation of this compound using gas chromatography (GC).
-
Reaction Quench and Product Isolation: Upon completion, the reactor is cooled to room temperature, and the excess acetylene is carefully vented. The reactor is then purged with nitrogen.
-
Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.
-
Purification: The crude aqueous solution of this compound is purified by vacuum distillation to separate the product from unreacted formaldehyde, water, and byproducts.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Reppe Process
The following diagram illustrates the proposed catalytic cycle for the synthesis of this compound on the copper acetylide catalyst. The cycle begins with the in-situ formation of the active cuprous acetylide from the copper oxide pre-catalyst.
Experimental Workflow for this compound Synthesis
The logical workflow for the synthesis and purification of this compound in a laboratory setting is depicted below.
Logical Relationship of Process Parameters and Outcomes
The interplay between key process parameters and the resulting yield and purity is crucial for optimizing the Reppe synthesis. The following diagram illustrates these logical relationships.
References
An In-depth Technical Guide to the Solubility of 2-Butyne-1,4-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Butyne-1,4-diol in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and various industrial processes. This compound is a versatile chemical intermediate used in the production of a wide range of products, including pharmaceuticals, polymers, and corrosion inhibitors.[1] Its solubility characteristics are dictated by its molecular structure, which features two polar hydroxyl (-OH) groups and a central carbon-carbon triple bond.
Core Concepts: The Principle of "Like Dissolves Like"
The solubility of this compound is primarily governed by the principle of "like dissolves like." This principle states that substances with similar polarities are more likely to be soluble in one another. The presence of the two hydroxyl groups makes this compound a polar molecule, capable of forming hydrogen bonds with suitable solvents.[2] Consequently, it exhibits high solubility in polar solvents and limited solubility in non-polar solvents.
Quantitative and Qualitative Solubility Data
| Solvent | Chemical Formula | Polarity | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Very High | 3740 g/L[3] / 2960 g/L | 20 | Extremely soluble due to strong hydrogen bonding with water molecules. |
| Methanol (B129727) | CH₃OH | High | Very Soluble[1][4] | Not Specified | The polar hydroxyl group of methanol readily interacts with the hydroxyl groups of the diol. |
| Ethanol (B145695) | C₂H₅OH | High | Very Soluble[1][4] | Not Specified | Similar to methanol, ethanol is a polar protic solvent that effectively dissolves this compound. |
| Acetone (B3395972) | (CH₃)₂CO | High | Very Soluble[1][4] | Not Specified | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, facilitating dissolution. |
| Chloroform (B151607) | CHCl₃ | Medium | Slightly Soluble[1][4] | Not Specified | The lower polarity of chloroform compared to alcohols results in reduced solubility. |
| Ethyl Ether | (C₂H₅)₂O | Low | Slightly Soluble[1][4] | Not Specified | As a relatively non-polar solvent, ethyl ether is a poor solvent for the polar this compound. |
| Benzene (B151609) | C₆H₆ | Low | Insoluble[1][4] | Not Specified | The non-polar nature of benzene makes it unable to effectively solvate the polar diol. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the principle of preparing a saturated solution and subsequently measuring the concentration of the dissolved solute.
Materials:
-
This compound (solid)
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed containers (e.g., scintillation vials)
-
Syringe filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is essential to ensure the solution is saturated.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles, which could otherwise lead to an overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear dynamic range of the analytical instrument (HPLC or GC).
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
References
An In-depth Technical Guide to the Mechanism of 2-Butyne-1,4-diol Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2-butyne-1,4-diol, a critical reaction in the synthesis of valuable chemical intermediates. The document details the reaction mechanisms, summarizes quantitative data from various catalytic systems, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Reaction Mechanism
The hydrogenation of this compound is a sequential process primarily yielding cis-2-butene-1,4-diol (B44940) and subsequently 1,4-butanediol (B3395766). The reaction pathway, however, is often complicated by a network of parallel and consecutive side reactions, including isomerization and hydrogenolysis, leading to the formation of various byproducts. The selectivity towards the desired product is highly dependent on the catalyst, support, additives, and reaction conditions.
The reaction generally proceeds in two main steps:
-
Partial Hydrogenation: The triple bond of this compound is hydrogenated to a double bond, predominantly forming the cis-isomer, 2-butene-1,4-diol (B106632), due to the syn-addition of hydrogen on the catalyst surface.[1]
-
Complete Hydrogenation: The double bond of 2-butene-1,4-diol is further reduced to a single bond, yielding 1,4-butanediol.
Side reactions can significantly impact the product distribution and include the formation of trans-2-butene-1,4-diol, crotyl alcohol, γ-hydroxybutyraldehyde, n-butyraldehyde, and n-butanol.[2][3] The formation of these byproducts is particularly prevalent with highly active catalysts like palladium on carbon.[2]
Data Presentation: Quantitative Analysis of Catalytic Systems
The choice of catalyst and reaction parameters plays a crucial role in directing the hydrogenation of this compound towards the desired product. The following tables summarize the performance of various catalytic systems in terms of conversion and selectivity.
Table 1: Selective Hydrogenation of this compound to 2-Butene-1,4-diol
| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion of this compound (%) | Selectivity for 2-Butene-1,4-diol (%) |
| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 | Aqueous | 95.2 | ~100 |
| 0.5 wt% Pt/SiC | SiC | Not Specified | Not Specified | Not Specified | 96 | ~96 |
| 1% Pd/CaCO₃-NH₃ | CaCO₃ | Not Specified | Not Specified | Not Specified | High | ~100 |
| Pd/A. oxidans | - | Not Specified | Not Specified | 5% 2-propanol in water | 75 | 98 |
| Pd/R. capsulatas | - | Not Specified | Not Specified | Not Specified | 62.6 | 100 |
Table 2: Complete Hydrogenation of this compound to 1,4-Butanediol
| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion of this compound (%) | Selectivity for 1,4-Butanediol (%) |
| 1% Pd/C | Carbon | Not Specified | Not Specified | Not Specified | High | Major Product |
| Raney Nickel | - | 70 | 6.9 (1000 psi) | Aqueous | 100 | High |
| Stainless Steel Reactor Wall | - | 50 | Not Specified | Supercritical CO₂ | 100 | 84 |
| Ni/SiO₂ | SiO₂ | 50 | 1.0 | Not Specified | 100 | 18.2 (68.1% to butenediol) |
Experimental Protocols
This section provides detailed methodologies for key experiments in the hydrogenation of this compound.
Protocol for Selective Hydrogenation to cis-2-Butene-1,4-diol using a Modified Palladium Catalyst
This protocol is based on the use of a Schiff base modified palladium catalyst supported on silica (B1680970), which has demonstrated excellent activity and selectivity.[4]
Materials:
-
This compound
-
Schiff base modified Pd/SiO₂ catalyst
-
Aqueous solvent
-
High-pressure autoclave reactor with magnetic stirrer and temperature control
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Catalyst Preparation: The Schiff-base modified Pd nanoparticles on silica can be synthesized via a one-pot aldimine condensation followed by impregnation-reduction of a palladium precursor.[4]
-
Reaction Setup:
-
Add this compound and the aqueous solvent to the autoclave reactor.
-
Add the Pd/SiO₂-Schiff catalyst to the solution. The catalyst loading should be optimized based on the substrate amount.
-
Seal the reactor securely.
-
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate using GC or HPLC to determine the conversion of this compound and the selectivity for 2-butene-1,4-diol.
-
Protocol for Complete Hydrogenation to 1,4-Butanediol using Raney Nickel Catalyst
This protocol outlines the procedure for the complete hydrogenation of this compound to 1,4-butanediol using a Raney Nickel catalyst in a stirred tank reactor.[5]
Materials:
-
This compound
-
Raney Nickel catalyst (e.g., RN1-32)
-
Aqueous solution of this compound (e.g., 3.09 mM/mL)
-
50 mL Easy Seal autoclave or similar stirred tank reactor (STR)
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Gas chromatograph with Flame Ionization Detector (GC-FID) for analysis
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Analysis:
-
Upon completion of the reaction (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst.
-
Analyze the product mixture using GC-FID to determine the conversion of this compound and the yield of 1,4-butanediol and any byproducts.
-
Visualizations: Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the core reaction pathways and a general experimental workflow for the hydrogenation of this compound.
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for catalytic hydrogenation.
References
An In-depth Technical Guide to 2-Butyne-1,4-diol: Structure, Isomers, and Synthesis
This technical guide provides a comprehensive overview of 2-butyne-1,4-diol, a significant organic compound with the molecular formula C4H6O2.[1][2] It details its structural formula, key isomers, physicochemical properties, and established experimental protocols for its synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Structural Formula and Isomerism
This compound, also known as butynediol, is a symmetrical molecule characterized by a central carbon-carbon triple bond (an alkyne) with a hydroxymethyl group attached to each end.[3] Its IUPAC name is but-2-yne-1,4-diol.[4] The linear formula is HOCH2C≡CCH2OH.
The molecular formula C4H6O2 allows for a variety of constitutional isomers, which have the same molecular formula but different structural arrangements and, consequently, different chemical and physical properties. Key isomers include compounds with different functional groups such as carboxylic acids, esters, ketones, and ethers.
Diagram of this compound and Selected Isomers
Caption: Structural representation of this compound and its constitutional isomers.
Physicochemical Properties
This compound is a colorless to light-brown, hygroscopic solid at room temperature.[4][5] It is highly soluble in water and other polar organic solvents like ethanol (B145695) and acetone, but has limited solubility in nonpolar solvents such as benzene (B151609) and ether.[5] A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| Molecular Formula | C4H6O2 | [6] |
| Molecular Weight | 86.09 g/mol | [4][5] |
| Melting Point | 53-58 °C | |
| Boiling Point | 238 °C | |
| Density | 1.110 g/mL | [7] |
| Flash Point | 152 °C | [2] |
| Autoignition Temperature | 335 °C | |
| Water Solubility | 3740 g/L at 25 °C | [2][8] |
| LogP (Octanol/Water) | -0.73 to -0.93 | [4] |
| Vapor Pressure | <0.1 mmHg at 55 °C |
Experimental Protocols: Synthesis
The primary industrial method for synthesizing this compound is the Reppe synthesis . This process involves the reaction of acetylene (B1199291) with an aqueous solution of formaldehyde.[3][4]
Overall Reaction: 2CH₂O + HC≡CH → HOCH₂C≡CCH₂OH[3]
Workflow for the Reppe Synthesis of this compound
Caption: Industrial workflow for the Reppe synthesis of this compound.
Detailed Methodology: Industrial Reppe Synthesis
-
Reactants and Catalyst : The primary reactants are acetylene gas and a 30-50% aqueous solution of formaldehyde.[3] The catalyst is typically copper acetylide, often promoted with bismuth(III) oxide on a silica (B1680970) support to inhibit the formation of byproducts.[2][3]
-
Reactor Configuration : The synthesis is commonly carried out in a continuous process using a fixed-bed reactor.[3] The catalyst is packed into the reactor, and the liquid reactants are circulated to manage the reaction temperature effectively.[2]
-
Reaction Conditions : The reaction is conducted under pressure, typically ranging from 2 to 6 bar, and at temperatures between 80°C and 100°C.[2][3] The pH of the reaction mixture is maintained between 5 and 8.[2]
-
Product Isolation and Purification : The crude product mixture exits the reactor containing 33-55% this compound, along with impurities such as propargyl alcohol and unreacted formaldehyde.[3] The final product is obtained after filtration to remove the catalyst and concentration of the solution.[9]
Chemical Reactivity and Applications
This compound is a versatile chemical intermediate due to its bifunctional nature, containing both alkyne and primary alcohol groups.[3]
-
Hydrogenation : Its most significant industrial application is as a precursor to 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) through hydrogenation.[3][5] Partial hydrogenation using a palladium-carbon catalyst can selectively yield 2-butene-1,4-diol, while complete hydrogenation with catalysts like Raney nickel produces 1,4-butanediol.[3]
-
Other Applications : It is also used in the synthesis of vitamin B6, herbicides, textile additives, corrosion inhibitors, plasticizers, and polyurethanes.[5] In electroplating, it serves as a brightening agent in nickel plating baths.[5]
References
- 1. C4H6O2 isomers [molport.com]
- 2. chemcess.com [chemcess.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [stenutz.eu]
- 8. Page loading... [guidechem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Properties and Hazards of 2-Butyne-1,4-diol (CAS Number: 110-65-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyne-1,4-diol, identified by the CAS number 110-65-6, is a difunctional organic compound containing both a carbon-carbon triple bond (alkyne) and two primary hydroxyl groups (diol).[1] This unique structure makes it a valuable and versatile intermediate in a wide range of chemical syntheses, including the production of pharmaceuticals, agrochemicals, polymers, and other specialty chemicals.[1][2] Its applications include serving as a precursor to 1,4-butanediol (B3395766) and 2-butene-1,4-diol, use in textile additives, as a corrosion inhibitor, and as a brightener in nickel electroplating baths.[2][3] Despite its industrial significance, this compound presents notable health and safety hazards that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and toxicological data associated with this compound, intended for professionals in research and development.
Physicochemical Properties
This compound is a colorless to slightly yellow, hygroscopic solid at room temperature.[1][4] It is highly soluble in water and polar organic solvents.[1][4] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H6O2 | [2][5] |
| Molecular Weight | 86.09 g/mol | [2][5] |
| Appearance | Colorless to light-brown solid or brownish-yellow aqueous solution | [1] |
| Melting Point | 53-58 °C | [1] |
| Boiling Point | 238 °C | [1] |
| Density | 1.11 g/cm³ (at 20 °C) | [1] |
| Solubility in Water | 3740 g/L | [1] |
| Vapor Pressure | <0.1 mmHg (at 55 °C) | [1] |
| Flash Point | ~136 °C | [1] |
| LogP | -0.73 | [1] |
Toxicological Properties and Hazards
This compound is classified as a toxic and corrosive substance.[6] It can be absorbed into the body through inhalation, skin contact, and ingestion, with all routes of exposure potentially causing serious local effects.[6][7] The substance may have adverse effects on the liver, kidneys, and blood, potentially leading to tissue lesions and anemia with long-term or repeated exposure.[6] Furthermore, it is recognized as a skin sensitizer.[7]
| Hazard Endpoint | GHS Classification | Hazard Statement | Reference(s) |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [8] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [8] |
| Acute Inhalation Toxicity | Category 3 | H331: Toxic if inhaled | [8] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [8] |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [9] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [8][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [8][9] |
| Toxicity Data | Value | Species | Reference(s) |
| LD50 (Oral) | 132 mg/kg | Male Rat | [10] |
| LD50 (Oral) | 176 mg/kg | Female Rat | [10] |
| LD50 (Intraperitoneal) | ~50 mg/kg (24-hour) | Rat | [4] |
| LD50 (Intraperitoneal) | ~100 mg/kg (7-day) | Mouse | [4] |
| LCLo (Inhalation) | 150 mg/m³ (2-hour) | Mouse and Rat | [4] |
Mechanism of Toxicity
The toxicity of this compound is understood to be mediated through its metabolic activation. In vivo studies suggest that liver alcohol dehydrogenase (ADH) metabolizes this compound into reactive aldehyde products.[1][4] These reactive metabolites can subsequently interact with cellular macromolecules, leading to cellular damage.[1] Pre-treatment with pyrazole, a known inhibitor of ADH, has been shown to prevent the toxic effects of this compound, supporting this proposed mechanism.[1][4]
Caption: Proposed mechanism of this compound toxicity.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are generally based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401 - now superseded but historically relevant)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult rats of a single strain are used.[9]
-
Procedure:
-
Animals are fasted prior to administration of the test substance.[9]
-
The substance is administered orally in graduated doses to several groups of animals, with one dose per group.[9] Administration is typically done by gavage.[9]
-
Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]
-
The weight of the animals is recorded weekly to monitor for adverse effects.
-
At the end of the observation period, all surviving animals are euthanized and subject to a gross necropsy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. oecd.org [oecd.org]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. ICSC 1733 - this compound [inchem.org]
- 7. Toxicity and adverse reactions of 2-Butyne-1,4-diol_Chemicalbook [chemicalbook.com]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Acute toxicity of this compound in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Industrial Synthesis of 2-Butyne-1,4-diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core industrial manufacturing process for 2-Butyne-1,4-diol, a pivotal intermediate in the synthesis of a wide array of valuable chemicals. This document details the prevalent Reppe synthesis, including reaction conditions, catalytic systems, and purification methodologies. Furthermore, it outlines the subsequent hydrogenation processes to produce 1,4-butanediol (B3395766) and 2-butene-1,4-diol, crucial building blocks in the pharmaceutical and polymer industries.
Core Production Methodology: The Reppe Process
The cornerstone of commercial this compound production is the Reppe process, developed by Walter Reppe. This highly efficient and mature synthesis involves the direct reaction of acetylene (B1199291) gas with an aqueous solution of formaldehyde (B43269) in the presence of a specialized catalyst.
The fundamental reaction is the ethynylation of two formaldehyde molecules with one molecule of acetylene:
2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH
This reaction is typically conducted under pressure and at elevated temperatures.
Catalytic Systems
The industrial synthesis of this compound predominantly utilizes a copper acetylide catalyst. To enhance performance and inhibit the formation of undesirable byproducts, the catalyst is often promoted with other elements. A common catalytic system consists of copper(II) oxide and bismuth(III) oxide on a silica (B1680970) support. The copper(II) oxide is converted to the active copper(I) acetylide by acetylene and formaldehyde. Bismuth oxide serves as a promoter, inhibiting the formation of insoluble polymers known as "cuprenes".
| Catalyst Component | Concentration | Support Material |
| Copper(II) oxide | 10-20% | Silica |
| Bismuth(III) oxide | 3-6% | Silica |
Table 1: Typical Catalyst Composition for the Reppe Process
Reactor Configurations
The industrial production of this compound is a continuous process designed to maximize yield and minimize residual formaldehyde. Two primary reactor types are employed for this synthesis:
-
Fixed-Bed Reactor: The catalyst is shaped into strands (e.g., 3-5 mm diameter, 10 mm length). The aqueous formaldehyde solution and gaseous acetylene are typically fed from the top of the reactor.
-
Fluidized-Bed Reactor: The catalyst is in the form of fine particles (e.g., 0.1-2 mm in diameter). The acetylene is dissolved in the formaldehyde solution and fed from the bottom, causing the catalyst bed to fluidize.
Both reactor types utilize liquid-circulation systems to manage the exothermic nature of the reaction and maintain optimal temperature control.
Reaction Parameters
The Reppe synthesis is conducted under carefully controlled conditions to ensure high efficiency and product selectivity.
| Parameter | Value |
| Temperature | 80-150°C |
| Acetylene Partial Pressure | 1-20 bar |
| Formaldehyde Concentration | 30-50% aqueous solution |
| pH | 5-8 |
Table 2: Typical Reaction Conditions for the Industrial Reppe Synthesis
Crude Product Composition and Purification
The crude product from the Reppe synthesis is an aqueous solution containing this compound along with several impurities.
| Component | Concentration |
| This compound | 33-55% |
| Propargyl alcohol | 1-2% |
| Unreacted formaldehyde | 0.4-2% |
| High-boiling byproducts | 1-2% |
Table 3: Typical Composition of Crude this compound Solution
The primary method for purifying this compound is vacuum distillation. This process separates the desired product from water, unreacted formaldehyde, and other byproducts. Propargyl alcohol can be recovered as an azeotrope with water. An alternative purification method for the solid product is fractional crystallization, which involves a "sweating" operation to achieve high purity without the hazards of high-temperature distillation.
Experimental Protocols
Protocol 1: Generalized Procedure for Continuous Reppe Synthesis
This protocol outlines a generalized procedure for the continuous industrial synthesis of this compound.
-
Catalyst Loading: The reactor (either fixed-bed or fluidized-bed) is charged with the supported copper-bismuth catalyst.
-
Reactant Feed: An aqueous solution of formaldehyde (30-50%) is continuously fed into the reactor. Simultaneously, acetylene gas is introduced at a controlled pressure (1-20 bar). The molar ratio of formaldehyde to acetylene is carefully maintained, often not exceeding 2:1. The pH of the reaction medium is kept between 5 and 8.
-
Reaction: The reactants pass through the catalyst bed where the ethynylation reaction occurs at a controlled temperature (80-150°C). The residence time is optimized to achieve high conversion of formaldehyde.
-
Crude Product Collection: The aqueous solution containing this compound and impurities is continuously withdrawn from the reactor for downstream purification.
Protocol 2: Purification by Vacuum Distillation
-
Charging the Still: The crude aqueous product solution is charged into a vacuum distillation apparatus designed for high-boiling, heat-sensitive materials.
-
Fraction Collection:
-
The pressure is reduced, and the temperature is gradually increased. Water and low-boiling impurities, such as propargyl alcohol, are collected as the first fraction.
-
The temperature and pressure are then carefully controlled to distill and collect the this compound fraction, separating it from high-boiling byproducts that remain in the distillation residue.
-
Downstream Processing: Hydrogenation to Valuable Intermediates
Approximately 95% of the this compound produced is hydrogenated to synthesize 1,4-butanediol and 2-butene-1,4-diol. These compounds are crucial intermediates in the production of plastics, synthetic fibers, and pharmaceuticals.
Hydrogenation to 2-Butene-1,4-diol (Partial Hydrogenation)
The selective hydrogenation of the alkyne to an alkene is a critical transformation.
-
Catalysts: Palladium-based catalysts, such as palladium on carbon (Pd/C) "poisoned" with lead, are commonly used to achieve high selectivity for the cis-alkene product. Other effective catalysts include those based on platinum and nickel.
-
Reaction Conditions: The reaction is typically carried out in a batch or continuous flow reactor under a hydrogen atmosphere. For instance, using a 0.5 wt.% Pt/SiC catalyst, the reaction can be conducted at 100°C and 1 MPa of hydrogen pressure for 10 hours.
Hydrogenation to 1,4-Butanediol (Complete Hydrogenation)
Complete hydrogenation of the triple bond to a single bond yields 1,4-butanediol.
-
Catalysts: Raney nickel or platinum-based catalysts are often employed for this complete reduction. Nickel catalysts with copper and chromium promoters are also used.
-
Reaction Conditions: The hydrogenation can be performed in the liquid phase at temperatures ranging from 70-100°C and high pressures of 250-300 bar using a Raney nickel catalyst. Alternatively, a trickle-bed process can be used at 180-200°C and 200 bar with Ni-Cu-Cr catalysts.
Visualizing the Process
Chemical Synthesis Pathway
Caption: The Reppe synthesis of this compound from formaldehyde and acetylene.
Overall Manufacturing Workflow
Caption: Generalized workflow for the commercial production of this compound.
Hydrogenation Pathways
Caption: Hydrogenation pathways from this compound.
Stability and Decomposition of 2-Butyne-1,4-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition of 2-Butyne-1,4-diol, a versatile chemical intermediate. Understanding the thermal stability, decomposition pathways, and hazardous incompatibilities of this compound is critical for its safe handling, storage, and application in research and development, including pharmaceutical synthesis. While specific quantitative kinetic data for the decomposition of this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its qualitative stability and provides detailed experimental protocols for its characterization.
Physicochemical Properties and General Stability
This compound is a colorless to slightly yellow, hygroscopic solid at room temperature.[1][2] It is highly soluble in water and polar organic solvents such as ethanol (B145695) and acetone.[2] While stable under standard conditions, its stability is significantly influenced by temperature, pH, and the presence of certain impurities.[3]
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O₂ |
| Molecular Weight | 86.09 g/mol |
| Melting Point | 52-58 °C[1][2] |
| Boiling Point | 238 °C (decomposes)[1][2] |
| Flash Point | 152 °C[2] |
| Autoignition Temperature | 335 °C[2] |
| Water Solubility | ~3740 g/L at 20 °C[2] |
Thermal Stability and Decomposition
This compound decomposes upon heating, with the decomposition becoming significant at temperatures above 160 °C.[4] The decomposition can be slow between 160-200 °C but can become violent at higher temperatures or in the presence of certain catalysts.[4]
Table 2: Factors Influencing Thermal Decomposition of this compound
| Factor | Effect on Stability |
| High Temperature (>160 °C) | Initiates decomposition, which can be explosive at higher temperatures.[4] |
| Alkaline Conditions (e.g., alkali hydroxides) | Catalyzes violent, potentially explosive decomposition.[4] |
| Strong Acids | Can lead to violent decomposition, especially in the presence of mercury salts.[4] |
| Heavy Metal Salts (e.g., mercury, copper, nickel) | Can initiate or accelerate violent decomposition.[4] |
| Oxidizing Agents | Incompatible; can lead to vigorous reactions and decomposition.[3] |
| Acid Anhydrides and Acid Chlorides | Incompatible; reacts violently.[4] |
Decomposition Pathways
The decomposition of this compound can proceed through several pathways depending on the conditions. The presence of the alkyne and hydroxyl functional groups allows for a variety of reactions, including polymerization, isomerization, and fragmentation.
Caption: Potential decomposition pathways of this compound.
Experimental Protocols for Stability Assessment
Due to the limited availability of quantitative stability data, researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following protocols are provided as a guide.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to study the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of this compound in a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen, 50 mL/min) and an oxidative atmosphere (e.g., air, 50 mL/min) to assess the influence of oxygen on decomposition.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Record the temperature of the maximum rate of decomposition from the derivative thermogravimetric (DTG) curve.
-
Determine the percentage of residual mass at the end of the experiment.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect exothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinholed lid for experiments designed to study decomposition to allow for the escape of gaseous products.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen, 50 mL/min).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the melting point (peak of the endotherm) and the heat of fusion (integrated area of the melting peak).
-
Identify the onset temperature and peak temperature of any exothermic events, which may indicate decomposition.
-
Calculate the enthalpy of decomposition from the integrated area of the exotherm.
-
Forced Degradation Study
Objective: To identify potential degradation products under various stress conditions.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60 °C for various time points (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60 °C for the same time points.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80 °C for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a suitable analytical method such as HPLC-UV or LC-MS to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study of this compound.
Analysis of Decomposition Products by GC-MS
Objective: To identify the volatile and semi-volatile organic compounds produced during thermal decomposition.
Methodology:
-
Technique: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the preferred method for direct analysis of thermal decomposition products.
-
Sample Preparation: Place a small amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 250 °C, 400 °C, and 600 °C to study decomposition at different temperatures) in an inert atmosphere (e.g., helium).
-
GC Separation: The pyrolysis products are swept into a GC column for separation. A standard non-polar or mid-polar column (e.g., DB-5ms) is often suitable.
-
Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
-
MS Detection: The separated compounds are detected by a mass spectrometer.
-
Data Analysis: Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST/Wiley).
Incompatibilities and Safe Handling
This compound is incompatible with a range of substances that can catalyze its decomposition, sometimes violently.[3] It is crucial to avoid contact with these materials, especially at elevated temperatures.
Table 3: Incompatible Materials and Potential Hazards
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Vigorous reaction, potential for fire and explosion. |
| Strong Acids | Catalyzes decomposition, can be violent, especially with mercury salts.[3] |
| Strong Bases | Catalyzes decomposition, can be violent.[3] |
| Alkali and Alkaline Earth Hydroxides/Halides | Can cause explosive decomposition, particularly during distillation. |
| Finely Powdered Metals | Can initiate vigorous reactions. |
| Acid Anhydrides and Acid Chlorides | Violent reaction.[4] |
Safe Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid heating this compound in the presence of incompatible materials.
-
Do not distill impure this compound, as impurities can lower the decomposition temperature and increase the risk of an explosion.
-
Store in a cool, dry place away from heat, ignition sources, and incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with a well-defined, yet sensitive, stability profile. Its thermal decomposition is a key safety consideration, particularly in the presence of catalytic impurities. This guide provides a framework for understanding and evaluating the stability of this compound. For any application, especially in drug development where purity and stability are paramount, it is strongly recommended that researchers conduct their own stability studies using the methodologies outlined herein to generate specific and relevant data for their unique conditions and formulations.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. US2967893A - Hydrogenation of 2-butyne-1, 4-diol to 1, 4-butanediol - Google Patents [patents.google.com]
- 3. US3746726A - Brominating butyne-(2)-diol-(1,4) - Google Patents [patents.google.com]
- 4. ICSC 1733 - this compound [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Ethynylation of Formaldehyde and Acetylene: Synthesis of 2-Butyne-1,4-diol
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-butyne-1,4-diol, a critical intermediate in industrial chemistry. A common misconception involves the reaction of this compound with formaldehyde (B43269) and acetylene (B1199291); however, the scientifically established and industrially significant process is the Reppe synthesis , which involves the reaction of acetylene with an aqueous solution of formaldehyde to produce this compound.[1][2][3] This document details the Reppe synthesis, including quantitative data, a generalized experimental protocol, and visual representations of the chemical pathway and experimental workflow. Additionally, this guide briefly covers the synthesis of a related compound, 2,4-hexadiyne-1,6-diol (B1360023), to provide a broader context for reactions involving formaldehyde and acetylenic compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Synthesis of this compound via the Reppe Process
The primary industrial method for producing this compound is the Reppe synthesis, which is valued for its efficiency and scalability.[2][4] The process involves the direct reaction of acetylene gas with an aqueous solution of formaldehyde in the presence of a specialized catalyst.[4]
Reaction Pathway and Mechanism
The overall reaction for the Reppe synthesis is as follows:
2 CH₂O + HC≡CH → HOCH₂–C≡C–CH₂OH[1]
This reaction is exothermic, with a reaction enthalpy of approximately -100.5 kJ/mol.[4] It proceeds through a propargyl alcohol intermediate, which largely remains on the catalyst surface.[4] The active catalyst is copper(I) acetylide, which is typically formed in situ from a pre-catalyst.[2][3]
Quantitative Data
The following table summarizes the key parameters and quantitative data for the industrial Reppe synthesis of this compound.
| Parameter | Value | References |
| Reactants | Acetylene (HC≡CH), Formaldehyde (CH₂O) | [1][2] |
| Catalyst | Copper(I) acetylide (active species) | [1][2] |
| Pre-catalyst | Copper-bismuth oxides on a silica (B1680970) support | [2][3] |
| Temperature | 80 - 120 °C | [3] |
| Acetylene Pressure | 2 - 6 bar | [3] |
| Formaldehyde Conc. | 30 - 50% aqueous solution | [3] |
| pH | 5.0 - 8.0 (optimally 5.0 - 6.5) | [3] |
| Crude Product Composition | ||
| This compound | 33 - 55% | [1] |
| Propargyl Alcohol | 1 - 2% | [1] |
| Unreacted Formaldehyde | 0.4 - 1% | [1] |
| Heavy Byproducts | 1 - 2% | [1] |
Experimental Protocol: Industrial Reppe Synthesis
The industrial production of this compound is a continuous process aimed at maximizing yield and minimizing residual formaldehyde.[1] Two main types of reactors are employed for this synthesis: fixed-bed and fluidized-bed reactors.[4]
1.3.1. Materials and Equipment
-
Reactants: Acetylene gas, 30-50% aqueous formaldehyde solution.[1]
-
Catalyst: Copper-bismuth catalyst on a silica support.[2][3]
-
Equipment: High-pressure reactor (fixed-bed or fluidized-bed) equipped with a stirrer, gas inlet, temperature control, and pH monitoring.[3]
1.3.2. Procedure
-
Catalyst Preparation and Activation: The pre-catalyst, consisting of copper and bismuth oxides on a silica support, is loaded into the reactor. The active copper(I) acetylide catalyst is typically formed in situ under the reaction conditions.[2][3]
-
Reactor Setup: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove all air. The aqueous formaldehyde solution is then introduced into the reactor.[2]
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 90-110°C) with continuous stirring. Acetylene gas is slowly introduced into the reactor, maintaining the desired partial pressure (e.g., 2-6 bar).[2]
-
Reaction Monitoring: The reaction progress is monitored by the uptake of acetylene. Analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine the yield of this compound and quantify byproducts. A pH meter is used for continuous monitoring and control of the reaction mixture's pH.[3]
-
Product Isolation: After the reaction is complete, the reactor is cooled, and excess acetylene is vented. The crude product, an aqueous solution of this compound, is then collected for purification, which is typically done by vacuum distillation.[4]
Synthesis of 2,4-Hexadiyne-1,6-diol
A related reaction that also involves formaldehyde and an acetylenic compound is the synthesis of 2,4-hexadiyne-1,6-diol from diacetylene and formaldehyde.[5] This process is less common industrially due to the hazardous nature of diacetylene.[6]
Reaction Pathway
The overall reaction is as follows:
2 H₂C=O + H-C≡C-C≡C-H → HO-CH₂-C≡C-C≡C-CH₂-OH
Quantitative Data
The following table summarizes the key parameters for the synthesis of 2,4-hexadiyne-1,6-diol.
| Parameter | Value | References |
| Reactants | Diacetylene, Formaldehyde | [7] |
| Catalyst | Silver catalyst (e.g., 15 wt% Ag/Al₂O₃) | [7] |
| Solvent | Polar organic solvent (e.g., N-methylpyrrolidone) | [7] |
| Temperature | 70 - 110 °C | [7] |
| Pressure | Atmospheric pressure | [7] |
| Formaldehyde Conc. | 36% aqueous solution (formalin) | [7] |
| Space-Time Yield | Approx. 15 g product / kg catalyst · h | [7] |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of 2,4-hexadiyne-1,6-diol.
2.3.1. Materials and Equipment
-
Reactants: Diacetylene-containing gas stream, 36% formalin solution.[7]
-
Catalyst: 13.7% elemental Ag on α-Al₂O₃ rings.[7]
-
Solvent: N-methylpyrrolidone (NMP).[7]
-
Equipment: Bubble-cap column with a gas distributor.[7]
2.3.2. Procedure
-
Reactor Setup: A bubble-cap column is filled with the silver catalyst and a mixture of formalin and NMP.[7]
-
Reaction: A gas stream containing diacetylene is passed through the solution at the reaction temperature (e.g., 95°C).[7]
-
Monitoring and Product Isolation: The concentration of 2,4-hexadiyne-1,6-diol in the liquid phase is monitored by GC. The product can be isolated from the reaction mixture after the desired conversion is reached.[7]
Conclusion
The synthesis of this compound from formaldehyde and acetylene, known as the Reppe process, is a cornerstone of industrial organic chemistry. This guide has provided a detailed overview of this process, including the reaction pathway, quantitative data, and a generalized experimental protocol. Understanding the nuances of this synthesis is crucial for researchers and professionals in the chemical and pharmaceutical industries. Furthermore, the inclusion of the synthesis of 2,4-hexadiyne-1,6-diol offers a comparative perspective on related ethynylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]
- 6. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]
- 7. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]
Spectroscopic Analysis of 2-Butyne-1,4-diol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-butyne-1,4-diol (CAS No: 110-65-6), a key chemical intermediate.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. Detailed below are its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Molecular Structure and Properties
This compound is a butynediol where the parent but-2-yne is substituted by hydroxy groups at positions 1 and 4.[1]
-
Appearance: Yellowish solid[1]
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectral Data for this compound [4][5][6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Singlet | 4H | -CH₂- |
| Variable | Broad Singlet | 2H | -OH |
Table 2: ¹³C NMR Spectral Data for this compound [7][8]
| Chemical Shift (δ) ppm | Assignment |
| ~50.0 | C1, C4 (-CH₂) |
| ~85.0 | C2, C3 (-C≡C-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9] The spectrum is characterized by absorptions corresponding to the O-H and C≡C bonds.[9]
Table 3: IR Spectral Data for this compound [1][2][10]
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3400 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |
| 3000 - 2850 | Medium | C-H Stretch | Alkane (-CH₂) |
| 2260 - 2100 | Weak to Medium | C≡C Stretch | Alkyne (-C≡C-) |
| 1100 - 1000 | Strong | C-O Stretch | Alcohol (C-O) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound [1][3][11]
| m/z | Relative Intensity | Assignment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M-H]⁺ |
| 57 | High | [M-CHO]⁺ or [C₃H₅O]⁺ |
| 55 | Moderate | [M-CH₂OH]⁺ |
| 31 | High | [CH₂OH]⁺ |
Experimental Protocols
The following protocols describe the general methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[9]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v) if not already present in the solvent.[9]
-
Transfer the solution to a 5 mm NMR tube.[9]
¹H NMR Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
-
Acquire the spectrum using a standard one-pulse experiment.[9]
-
Typical parameters include a spectral width of ~15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[9]
-
Co-add 8 to 16 scans to improve the signal-to-noise ratio.[9]
-
Process the resulting Free Induction Decay (FID) with Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to TMS at 0.00 ppm.[9]
¹³C NMR Data Acquisition:
-
Perform a proton-decoupled experiment to simplify the spectrum and enhance sensitivity.[9]
-
Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
-
Process the FID similarly to the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.[9]
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of solid this compound (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.[9]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[9]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.[9]
-
Place the sample pellet in the spectrometer's sample holder.[9]
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.[9]
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[9]
Mass Spectrometry Protocol
Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for the analysis of diols.[12]
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 micrograms per mL.[13]
-
If necessary, filter the solution to remove any particulate matter.[13]
-
Transfer the solution to a standard 2 mL mass spectrometry vial.[13]
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source of the mass spectrometer.
-
Ionize the sample using a standard electron impact energy of 70 eV.
-
Separate the resulting ions in the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Workflow Visualization
The logical flow of spectroscopic analysis for a chemical compound like this compound is depicted below.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound(110-65-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(110-65-6) 13C NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(110-65-6) IR Spectrum [m.chemicalbook.com]
- 11. This compound(110-65-6) MS [m.chemicalbook.com]
- 12. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Butanediol from 2-Butyne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Butanediol (B3395766) (BDO) is a versatile chemical intermediate with significant applications in the production of polymers, solvents, and fine chemicals. One of the primary industrial routes to BDO synthesis is the hydrogenation of 2-butyne-1,4-diol. This two-step process, part of the Reppe process, involves the initial reaction of acetylene (B1199291) with formaldehyde (B43269) to produce this compound, which is subsequently hydrogenated to yield 1,4-butanediol.[1][2][3] The complete hydrogenation of the triple bond in this compound to a single bond results in the formation of 1,4-butanediol.[4] This document provides detailed application notes and experimental protocols for the synthesis of 1,4-butanediol from this compound, focusing on the catalytic hydrogenation step.
Reaction Pathway
The overall reaction involves the addition of two moles of hydrogen gas (H₂) to one mole of this compound in the presence of a suitable catalyst to produce 1,4-butanediol.
Caption: Reaction scheme for the hydrogenation of this compound to 1,4-butanediol.
Data Presentation: Catalytic Hydrogenation Performance
The choice of catalyst and reaction conditions significantly influences the conversion of this compound and the selectivity towards 1,4-butanediol. The following table summarizes the performance of various catalytic systems.
| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Conversion of this compound (%) | Selectivity for 1,4-Butanediol (%) | Reference |
| Modified Nickel | - | 80 - 160 | 300 bar | High | High | [1] |
| 1% Pd/C | Carbon | - | - | High | Major Product | [5] |
| 1% Pt/CaCO₃ | Calcium Carbonate | - | - | High | Total Selectivity (in fixed bed reactor) | [5] |
| Pd nanoparticles | Polymeric resin (-NH₂) | 45 | 0.3 MPa | 100 | 100 | [4][6] |
| 0.5 wt% Pt | Silicon Carbide | 50 | 2 MPa | 96 | - (Selectivity for 2-butene-1,4-diol (B106632) was 96%) | [7][8] |
| Cu single atoms | TiO₂ | Ambient | Ambient | ~100 | - (Selectivity for 2-butene-1,4-diol was 99.4%) | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 1,4-butanediol via the hydrogenation of this compound.
Protocol 1: Complete Hydrogenation using a Palladium-Based Catalyst
This protocol describes the complete hydrogenation of this compound to 1,4-butanediol using a palladium on carbon (Pd/C) catalyst in a batch reactor.
Materials:
-
This compound
-
Palladium on carbon (e.g., 5 wt% Pd/C)
-
Solvent (e.g., Ethanol, Water)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Filtration apparatus
-
Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactor Setup:
-
Charge the high-pressure autoclave reactor with the desired amount of this compound and the solvent.
-
Carefully add the Pd/C catalyst to the solution. The catalyst loading should be optimized based on the substrate amount.
-
Seal the reactor securely.
-
-
Inerting and Pressurization:
-
Purge the reactor multiple times with an inert gas (e.g., nitrogen) to remove any air.
-
Subsequently, purge the reactor with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3 MPa).[4]
-
-
Reaction Execution:
-
Heat the reaction mixture to the target temperature (e.g., 45°C) with vigorous stirring.[4]
-
Monitor the reaction progress by observing the hydrogen uptake or by taking periodic samples for analysis.
-
Maintain the reaction until the starting material is fully consumed, which can be confirmed by GC or HPLC analysis.
-
-
Work-up and Analysis:
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate using GC or HPLC to determine the conversion of this compound and the selectivity for 1,4-butanediol.
-
Experimental Workflow:
Caption: Workflow for the complete hydrogenation of this compound using a palladium catalyst.
Protocol 2: Industrial-Scale Hydrogenation (Conceptual)
This protocol outlines the conceptual steps for a continuous flow hydrogenation process, similar to what might be used in an industrial setting.
Materials:
-
Aqueous solution of this compound
-
Fixed-bed reactor packed with a suitable catalyst (e.g., modified nickel or platinum-based catalyst)
-
High-pressure hydrogen gas supply
-
Heating system for the reactor
-
Separation and purification unit (e.g., distillation column)
Procedure:
-
Catalyst Bed Preparation:
-
Pack a fixed-bed reactor with the chosen hydrogenation catalyst.
-
Activate the catalyst according to the manufacturer's instructions, which may involve reduction under a hydrogen stream at elevated temperatures.
-
-
Continuous Reaction:
-
Product Collection and Purification:
-
The product stream exiting the reactor, consisting primarily of 1,4-butanediol, water, and any byproducts, is collected.
-
The crude product is then fed into a purification unit, typically a series of distillation columns, to separate the high-purity 1,4-butanediol from water and other impurities.
-
Logical Relationship Diagram:
Caption: Logical flow for continuous production of 1,4-butanediol.
Safety Considerations
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and work in a well-ventilated area.
-
High-pressure reactions should be conducted behind a safety shield in a properly rated autoclave.
-
Catalysts, especially palladium on carbon, can be pyrophoric. Handle with care, preferably under an inert atmosphere when dry.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (B106632) (BED) is a pivotal chemical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates, including vitamins A and B6, fungicides, and plasticizers.[1][2] Achieving high selectivity for the cis-alkene product, 2-butene-1,4-diol, is crucial as over-hydrogenation can lead to the formation of 1,4-butanediol (B3395766) (BDO), an undesired byproduct in this specific application.[1][3][4] This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and comparative data to guide researchers in optimizing this selective hydrogenation reaction.
The key to successful selective hydrogenation lies in the choice of an appropriate catalyst and the precise control of reaction conditions. Traditional catalysts like platinum or palladium on carbon can be overly active, leading to the formation of BDO.[1] Therefore, modified or "poisoned" catalysts are often employed to moderate the catalyst's activity and enhance selectivity towards the desired alkene.[1]
Catalytic Systems and Data Summary
A variety of catalytic systems have been developed for the selective hydrogenation of this compound. The performance of these catalysts, in terms of conversion of the starting material and selectivity for 2-butene-1,4-diol, is summarized in the tables below.
Table 1: Palladium-Based Catalysts
| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BED (%) | Reference |
| Lindlar Catalyst | CaCO₃ | Ambient | Atmospheric | High | High (cis-isomer) | [1] |
| 1% Pd/CaCO₃-NH₃ | CaCO₃ | Not Specified | Not Specified | Not Specified | ~100 | [3][4][5] |
| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 MPa | 95.2 | ~100 | [3][6][7] |
| Pd Nanoparticles | Polymeric Resin (-NH₂ groups) | 45 | 0.3 MPa | Not Specified | Not Specified | [4][6] |
Table 2: Platinum-Based Catalysts
| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BED (%) | Reference |
| 0.5 wt% Pt/SiC | SiC | 100 | 1 MPa | 96 | ~96 | [2][3][8] |
| 1% Pt/CaCO₃ (with ammonia) | CaCO₃ | Not Specified | Not Specified | Not Specified | Nearly Complete | [3] |
Table 3: Other Catalytic Systems
| Catalyst System | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BED (%) | Reference |
| Cu-SAs-TiO₂ (Photocatalytic) | TiO₂ | Ambient | Ambient | ~100 | 99.4 | [9] |
| Raney® Nickel | - | 70 | 1000 psi | Not Specified | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the selective hydrogenation of this compound.
Protocol 1: Selective Hydrogenation using Pd/SiO₂-Schiff Base Catalyst
This protocol is based on the use of a Schiff-base modified palladium catalyst, which has demonstrated high activity and selectivity under mild conditions.[3][7]
Materials:
-
This compound (BYD)
-
Pd/SiO₂-Schiff base catalyst
-
Ethanol (or other suitable solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
High-purity hydrogen gas
Procedure:
-
Reactor Charging:
-
System Purging:
-
Seal the reactor securely.
-
Purge the reactor several times with nitrogen gas to remove air, followed by purging with hydrogen gas.[6]
-
-
Reaction Execution:
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Filter the reaction mixture to remove the solid catalyst.[1][6]
-
Analyze the filtrate using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of BYD and the selectivity for BED.[1][6]
-
Protocol 2: Selective Hydrogenation using Pt/SiC Catalyst
This protocol outlines the use of a platinum catalyst supported on silicon carbide, which has shown excellent selectivity.[2][8]
Materials:
-
This compound (BYD)
-
0.5 wt% Pt/SiC catalyst
-
Suitable solvent (e.g., ethanol)
-
High-pressure autoclave reactor with magnetic stirring
-
High-purity hydrogen gas
Procedure:
-
Catalyst Preparation (if necessary):
-
Reactor Charging:
-
Charge the reactor with the Pt/SiC catalyst and the solvent.[1]
-
Add the this compound to the reactor.
-
-
System Purging:
-
Seal and purge the reactor with hydrogen to remove any air.[1]
-
-
Reaction Execution:
-
Work-up and Analysis:
Protocol 3: Photocatalytic Semihydrogenation using Cu-SAs-TiO₂
This protocol describes a sustainable approach using a copper single-atom photocatalyst under ambient conditions.[9]
Materials:
-
This compound (BYD)
-
Cu-SAs-TiO₂ catalyst
-
Water (as the hydrogen source)
-
Photoreactor
-
Simulated solar light source
Procedure:
-
Catalyst Preparation:
-
The Cu-SAs-TiO₂ catalyst is synthesized by anchoring single copper atoms onto TiO₂ nanoparticles.[9]
-
-
Reaction Setup:
-
Disperse the Cu-SAs-TiO₂ catalyst in an aqueous solution of this compound within the photoreactor.[1]
-
-
Reaction Execution:
-
Work-up and Analysis:
Visualizations
Reaction Pathway
Caption: Reaction pathway for the hydrogenation of this compound.
Experimental Workflow
Caption: General workflow for the selective hydrogenation of this compound.
Conclusion
The selective hydrogenation of this compound to 2-butene-1,4-diol is a critical industrial process where the choice of catalyst is paramount to achieving high selectivity and yield.[1] While traditional methods using Lindlar's catalyst are effective, newer systems based on modified palladium, platinum, and innovative photocatalytic copper single atoms offer improved performance, often under milder and more sustainable reaction conditions.[1][3][9] The protocols and data presented herein provide a solid foundation for researchers to select and optimize the most suitable catalytic system for their specific needs, paving the way for more efficient and selective synthesis of 2-butene-1,4-diol.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis method of 2-Butene-1,4-diol_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 2-Butyne-1,4-diol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyne-1,4-diol is a versatile chemical building block in polymer chemistry, primarily owing to its rigid structure containing a carbon-carbon triple bond and two primary hydroxyl groups.[1] This unique functionality allows for its direct incorporation into polymer backbones, imparting rigidity and providing sites for post-polymerization modification. Furthermore, through controlled hydrogenation, this compound serves as a precursor to 2-butene-1,4-diol (B106632) and 1,4-butanediol (B3395766), which are key monomers in the synthesis of a wide range of polymers, including unsaturated polyesters and polyurethanes.[1][2] These polymers find diverse applications in fields such as biodegradable plastics, elastomers, coatings, and advanced biomaterials.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in polymer synthesis.
I. Synthesis of Unsaturated Polyesters using 2-Butene-1,4-diol
The hydrogenation of this compound yields 2-butene-1,4-diol, a valuable monomer for introducing unsaturation into the backbone of polyesters. This unsaturation provides reactive sites for subsequent cross-linking or functionalization, leading to thermosetting resins or materials with enhanced mechanical properties.[1] Both cis- and trans-isomers of 2-butene-1,4-diol can be used to synthesize linear unsaturated polyesters with high molecular weights and tunable thermal and mechanical characteristics.[1]
Quantitative Data: Thermal and Mechanical Properties of Unsaturated Polyesters
The properties of unsaturated polyesters can be tailored by the choice of the diacid comonomer. The following table summarizes the thermal and mechanical properties of copolyesters synthesized from trans-2-butene-1,4-diol (tB), 1,4-butanediol (BDO), and succinic acid.
| Polymer Composition (molar ratio tB/BDO) | Mn (kDa) | PDI | Tm (°C) | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PBStBS (0/100) | >40 | - | 114 | -32 | 35.0 | 450 |
| PBStBS (30/70) | >40 | - | 95 | -35 | 30.0 | 550 |
| PBStBS (50/50) | >40 | - | 85 | -38 | 25.0 | 650 |
| PBStBS (70/30) | >40 | - | 98 | -36 | 28.0 | 600 |
| PtBS (100/0) | >40 | - | 110 | -30 | 40.0 | 300 |
Data sourced from studies on poly(butylene succinate-co-trans-butene succinate) (PBStBS).[3]
Experimental Protocol: Synthesis of Poly(butylene succinate-co-trans-2-butene succinate)
This protocol describes the two-step melt polycondensation for synthesizing random copolyesters of poly(butylene succinate-co-trans-2-butene succinate).[3]
Materials:
-
trans-2-Butene-1,4-diol (tB)
-
1,4-Butanediol (BDO)
-
Succinic acid
-
Titanium(IV) butoxide (TBT) catalyst
-
Antioxidant (e.g., triphenyl phosphite)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Esterification:
-
Charge the reactor with the desired molar ratios of trans-2-butene-1,4-diol, 1,4-butanediol, and succinic acid.
-
Add the TBT catalyst (typically 0.05-0.1 mol% relative to the diacid) and the antioxidant.
-
Heat the mixture to 160-180 °C under a slow nitrogen stream with constant stirring.
-
Continuously remove the water produced during the esterification reaction by distillation.
-
Maintain these conditions for 2-4 hours.
-
-
Polycondensation:
-
After the initial esterification, gradually increase the temperature to 190-220 °C.
-
Simultaneously, apply a vacuum (below 1 mbar) to facilitate the removal of the glycol byproduct and increase the polymer's molecular weight.
-
Continue the reaction for 4-8 hours, monitoring the viscosity of the reaction mixture.
-
Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester (B1180765) can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Experimental Workflow for Unsaturated Polyester Synthesis
Caption: Workflow for the synthesis of unsaturated polyesters.
II. Synthesis of Polyurethanes using 1,4-Butanediol
Complete hydrogenation of this compound produces 1,4-butanediol, a widely used chain extender in the synthesis of polyurethanes. 1,4-Butanediol reacts with diisocyanates to form the hard segments of polyurethanes, which contribute to their mechanical strength and thermal stability.[1][4] The choice of diisocyanate significantly influences the final properties of the polyurethane.
Quantitative Data: Thermal and Mechanical Properties of Polyurethanes
The following table compares the properties of polyurethanes synthesized from a polycarbonate diol, 1,4-butanediol as the chain extender, and various diisocyanates.
| Diisocyanate | Tg of Soft Segment (°C) | Tm of Hard Segment (°C) | Shore D Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| TODI | -34 | 195 | 62 | 45 | 350 |
| MDI | -32 | 180 | 58 | 40 | 400 |
| MDIi | -28 | - | 55 | 35 | 450 |
| IPDI | -25 | - | 50 | 30 | 500 |
| HDI | -35 | 155 | 52 | 38 | 480 |
Data adapted from studies on segmented polyurethanes.[5] TODI: 3,3′-Dimethyl-4,4′-biphenyl diisocyanate; MDI: 4,4′-diphenylmethane diisocyanate; MDIi: Isomeric mixture of MDI; IPDI: Isophorone diisocyanate; HDI: Hexamethylene diisocyanate.
Experimental Protocol: Synthesis of Polyurethane via the Prepolymer Method
This protocol describes a two-step prepolymer method for the synthesis of polyurethanes.[2][5]
Materials:
-
Polyol (e.g., polycarbonate diol, polytetramethylene ether glycol)
-
Diisocyanate (e.g., MDI, TDI, HDI)
-
1,4-Butanediol (chain extender)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Anhydrous solvent (e.g., dimethylformamide, tetrahydrofuran)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Heating mantle with a temperature controller.
-
Schlenk line for handling anhydrous reagents.
Procedure:
-
Prepolymer Synthesis:
-
Dry the polyol under vacuum at 80-100 °C for several hours to remove residual water.
-
In the reaction flask, under a nitrogen atmosphere, add the dried polyol and the catalyst.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol with vigorous stirring.
-
Continue the reaction for 2-4 hours until the isocyanate content reaches the theoretical value, which can be monitored by titration.
-
-
Chain Extension:
-
Dissolve the NCO-terminated prepolymer in an anhydrous solvent.
-
In a separate flask, prepare a solution of the chain extender (1,4-butanediol) in the same solvent. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.
-
Continue the reaction at 60-80 °C for another 2-4 hours until the isocyanate peak in the FTIR spectrum disappears.
-
-
Polymer Isolation:
-
Precipitate the polyurethane solution in a non-solvent such as water or methanol.
-
Filter the polymer and wash it several times with the non-solvent.
-
Dry the polyurethane in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Logical Relationship in Polyurethane Synthesis
Caption: Formation of polyurethane from its constituent parts.
III. Direct Polymerization of this compound
This compound can be directly used as a monomer in both condensation and addition polymerization, leading to polymers with unique properties.
A. Alkyne-Functionalized Polyesters via Condensation Polymerization
The direct polycondensation of this compound with dicarboxylic acid dichlorides yields polyesters with alkyne units in the polymer backbone. These alkyne groups serve as handles for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the introduction of various functionalities. This approach is particularly valuable for developing advanced materials for drug delivery and tissue engineering.
Quantitative Data: Properties of Alkyne-Functionalized Polyesters
The properties of these polyesters depend on the diacid chloride used.
| Diacid Chloride | Mn (Da) | PDI | Tm (°C) |
| Adipoyl chloride | 10,000 - 15,000 | 1.5 - 2.0 | 50 - 60 |
| Sebacoyl chloride | 12,000 - 18,000 | 1.6 - 2.2 | 60 - 70 |
Note: The molecular weights and melting temperatures are approximate values and can vary depending on the specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of Alkyne-Functionalized Polyester
This protocol describes the synthesis of an alkyne-functionalized polyester from this compound and an aliphatic dicarboxylic acid dichloride.[6]
Materials:
-
This compound
-
Aliphatic dicarboxylic acid dichloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Ice bath
-
Rotary evaporator
-
Standard glassware for purification
Procedure:
-
Reaction Setup:
-
Dry a three-necked round-bottom flask in an oven and cool it under an inert atmosphere.
-
Dissolve this compound and anhydrous pyridine in anhydrous DCM in the reaction flask.
-
Cool the flask in an ice bath to 0 °C.
-
-
Polymerization:
-
Dissolve the aliphatic dicarboxylic acid dichloride in anhydrous DCM and place it in the dropping funnel.
-
Add the acid chloride solution dropwise to the reaction mixture at 0 °C with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature.
-
Continue stirring for an additional 24 hours.
-
-
Polymer Purification:
-
Concentrate the resulting polymer solution using a rotary evaporator.
-
Pour the concentrated solution into a large excess of cold methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Post-Polymerization Modification Workflow
Caption: Post-polymerization modification via click chemistry.
B. Poly(this compound) via Addition Polymerization
The triple bond of this compound can undergo addition polymerization, typically catalyzed by transition metal complexes such as those of rhodium (Rh). This process yields a polymer with a conjugated polyacetylene backbone and pendant hydroxymethyl groups, which may exhibit interesting optical and electronic properties.
Experimental Protocol: Rh-Catalyzed Polymerization of this compound (General Procedure)
This is a generalized protocol based on common practices for alkyne polymerization.
Materials:
-
This compound, purified by recrystallization
-
Anhydrous and degassed solvent (e.g., toluene (B28343), THF)
-
Rhodium-based catalyst (e.g., [Rh(nbd)Cl]₂)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask, flame-dried, equipped with a magnetic stirrer and a condenser
-
Schlenk line for inert atmosphere techniques
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by recrystallization.
-
Dry the solvent using appropriate drying agents and distill under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried Schlenk flask with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Charge the flask with the purified this compound and the dry solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
-
Reaction Initiation:
-
Prepare a solution of the rhodium catalyst in the same dry, degassed solvent in a separate Schlenk flask.
-
Inject the catalyst solution into the monomer solution under an inert atmosphere.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-48 hours).
-
Monitor the progress of the reaction by techniques such as TLC or NMR by taking aliquots.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol, hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Conclusion
This compound and its derivatives are highly valuable monomers in polymer chemistry, offering a versatile platform for the synthesis of a wide array of polymers with tunable properties. The application notes and protocols provided herein offer a comprehensive guide for researchers and scientists to explore the potential of these building blocks in developing novel materials for various applications, from industrial plastics to advanced biomedical devices. The ability to precisely control the polymer architecture and functionality through different synthetic strategies underscores the importance of this compound in the future of polymer science.
References
- 1. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Post-polymerization functionalization of aliphatic polycarbonates using click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Butyne-1,4-diol as a Chain Extender in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-butyne-1,4-diol as a chain extender in the synthesis of polyurethanes (PUs). The incorporation of the rigid, linear structure of this compound, containing a triple bond, into the polymer backbone is expected to significantly influence the material's properties, offering unique characteristics compared to traditional aliphatic diol chain extenders. This document outlines detailed experimental protocols, presents a comparative analysis of material properties, and includes diagrams to illustrate the synthesis process and logical workflows.
Introduction
Polyurethanes are a versatile class of polymers synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be tailored by varying the type of diisocyanate, polyol, and, crucially, the chain extender. Chain extenders are low molecular weight diols or diamines that react with the isocyanate groups to form the hard segment of the polyurethane, which in turn governs the material's mechanical and thermal properties.
This compound presents an intriguing alternative to commonly used saturated diols like 1,4-butanediol (B3395766) (BDO). The presence of the alkyne group introduces rigidity and potential for post-polymerization modification, opening avenues for the development of novel polyurethane-based materials with enhanced thermal stability, specific mechanical characteristics, and functionalities suitable for advanced applications, including in the biomedical field.
Data Presentation
The following tables summarize the expected and reported effects of different chain extenders on the properties of polyurethanes. It is important to note that specific values are highly dependent on the overall formulation (i.e., the specific diisocyanate and polyol used). Data for this compound is largely inferred from the structural characteristics and studies on polyurethanes with unsaturated groups, as direct comparative data is limited in publicly available literature.
Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Property | 1,4-Butanediol (BDO) | 1,6-Hexanediol (HDO) | This compound (Predicted) |
| Tensile Strength | High | Moderate | Potentially Very High |
| Elongation at Break | Moderate | High | Lower |
| Hardness (Shore) | High | Moderate | Very High |
| Modulus | High | Moderate | Very High |
Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Property | 1,4-Butanediol (BDO) | 1,6-Hexanediol (HDO) | This compound (Predicted) |
| Glass Transition Temp. (Tg) of Hard Segment | High | Moderate | Potentially Higher |
| Melting Temperature (Tm) of Hard Segment | High | Moderate | Potentially Higher |
| Thermal Stability (TGA) | Good | Good | Expected to be Enhanced |
Experimental Protocols
Two primary methods are used for polyurethane synthesis: the one-shot method and the prepolymer method.[1] The choice of method depends on the desired polymer structure and processing characteristics.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves reacting all components simultaneously.[1] It is a rapid and economical process, suitable for large-scale production.[1]
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)
-
Chain Extender (this compound)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (if required, e.g., Dimethylformamide, DMF, dried)
Procedure:
-
Preparation: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours to remove any moisture. Melt the MDI at 50-60°C in an oven.
-
Mixing: In a reaction vessel under a nitrogen atmosphere, thoroughly mix the dried polyol and this compound.
-
Reaction: Add the molten MDI to the polyol/chain extender mixture with vigorous stirring.
-
Catalysis: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants) to the mixture.
-
Curing: Pour the reacting mixture into a preheated mold and cure at a specified temperature (e.g., 100-120°C) for several hours until the polymerization is complete.
-
Post-Curing: Post-cure the polymer at a slightly elevated temperature (e.g., 80°C) for 24 hours to ensure complete reaction and stabilization of properties.
Protocol 2: Prepolymer Polyurethane Synthesis
This two-step method allows for better control over the polymer structure.[2]
Materials:
-
Polyol (e.g., PTMEG)
-
Diisocyanate (e.g., MDI)
-
Chain Extender (this compound)
-
Catalyst (e.g., DBTDL)
-
Solvent (if required, e.g., DMF, dried)
Procedure:
-
Prepolymer Formation:
-
Dry the polyol under vacuum at 80°C for at least 4 hours.
-
In a reaction vessel under a nitrogen atmosphere, react the dried polyol with an excess of MDI (typically a 2:1 molar ratio of NCO:OH) at 80°C with stirring for 2-3 hours.
-
Monitor the reaction by determining the isocyanate content (%NCO) via titration.
-
-
Chain Extension:
-
Cool the prepolymer to approximately 60°C.
-
Add a stoichiometric amount of dried this compound to the prepolymer with vigorous stirring.
-
Add a catalytic amount of DBTDL.
-
-
Curing and Post-Curing:
-
Pour the mixture into a preheated mold and cure as described in the one-shot protocol.
-
Post-cure the polymer as described in the one-shot protocol.
-
Mandatory Visualizations
Discussion
The incorporation of this compound as a chain extender is anticipated to have a profound impact on the final properties of the polyurethane. The rigidity of the butyne unit is expected to increase the hardness, modulus, and tensile strength of the material, while potentially reducing its elongation at break.[3] This is due to the restricted rotation around the triple bond, leading to a more rigid hard segment.
The increased linearity and rigidity of the hard segments formed with this compound may also lead to more ordered packing and enhanced hydrogen bonding between the urethane (B1682113) groups. This can result in a higher degree of phase separation between the hard and soft segments, which is often associated with improved mechanical properties.[4]
Furthermore, the triple bond in the polymer backbone offers a site for post-polymerization modifications. This functionality can be exploited to introduce further crosslinking, graft other molecules, or attach bioactive compounds, thereby expanding the potential applications of the resulting polyurethane, particularly in fields like drug delivery and tissue engineering.
The thermal stability of the polyurethane is also expected to be enhanced due to the higher bond energy of the C≡C triple bond compared to C-C single bonds, potentially leading to a higher decomposition temperature.[4][5]
Conclusion
This compound is a promising chain extender for the synthesis of novel polyurethanes with unique properties. Its rigid structure is predicted to enhance the mechanical strength and thermal stability of the resulting polymers. The presence of the alkyne functionality opens up possibilities for further chemical modifications. The provided protocols offer a starting point for researchers to explore the synthesis and characterization of these novel materials. Further experimental work is necessary to fully elucidate the structure-property relationships and unlock the full potential of this compound in polyurethane chemistry.
References
Synthesis of Vitamin B6 (Pyridoxine) from 2-Butyne-1,4-diol: Application Notes and Protocols
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of Vitamin B6 (pyridoxine) utilizing 2-butyne-1,4-diol as a key starting material. The synthesis follows a well-established multi-step pathway involving a selective hydrogenation, a Diels-Alder reaction to construct the core pyridine (B92270) ring, and subsequent aromatization and hydrolysis steps.
Introduction
Vitamin B6 is an essential nutrient for human health, playing a vital role as a cofactor in numerous enzymatic reactions. Its chemical synthesis is of significant interest for pharmaceutical and nutraceutical applications. The "oxazole method," a common industrial route, employs a hetero-Diels-Alder reaction as the key step in forming the pyridine nucleus of the vitamin. This process often utilizes derivatives of 2-butene-1,4-diol (B106632) as a dienophile. The following protocols detail a synthetic route starting from the selective reduction of this compound.
Overall Synthetic Pathway
The synthesis of pyridoxine (B80251) from this compound can be outlined in four main stages:
-
Selective Hydrogenation: this compound is selectively hydrogenated to yield cis-2-butene-1,4-diol (B44940).
-
Dienophile Formation: The resulting cis-2-butene-1,4-diol is reacted with an aldehyde to form a protected dienophile, 4,7-dihydro-1,3-dioxepine (B1329520).
-
Diels-Alder Cycloaddition: The dienophile undergoes a [4+2] cycloaddition with a substituted oxazole, such as 4-methyl-5-ethoxyoxazole.
-
Aromatization and Hydrolysis: The resulting Diels-Alder adduct is treated with acid to induce aromatization to the pyridine ring and subsequent hydrolysis of the protecting group to yield pyridoxine.
Caption: Overall synthetic workflow for Vitamin B6 from this compound.
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to cis-2-Butene-1,4-diol
This protocol describes the selective hydrogenation of an alkyne to a cis-alkene using a poisoned catalyst system, such as Lindlar's catalyst.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve this compound in methanol.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the starting material).
-
Seal the vessel and purge with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude cis-2-butene-1,4-diol, which can be used in the next step without further purification or purified by distillation.
Protocol 2: Synthesis of 4,7-dihydro-1,3-dioxepine
This protocol details the formation of the dienophile from cis-2-butene-1,4-diol and a suitable aldehyde, in this case, formaldehyde (B43269) (often from paraformaldehyde).
Materials:
-
cis-2-Butene-1,4-diol
-
Paraformaldehyde
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cis-2-butene-1,4-diol, paraformaldehyde (in slight excess), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 4,7-dihydro-1,3-dioxepine.
Protocol 3: Diels-Alder Reaction and Subsequent Aromatization/Hydrolysis to Pyridoxine
This protocol combines the Diels-Alder reaction with the final deprotection and aromatization steps to yield pyridoxine hydrochloride.[1]
Materials:
-
4,7-dihydro-1,3-dioxepine
-
4-Methyl-5-ethoxyoxazole
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
Step A: Diels-Alder Reaction
-
In a suitable reaction vessel, combine 4,7-dihydro-1,3-dioxepine and 4-methyl-5-ethoxyoxazole.
-
Heat the mixture, typically without a solvent, to a temperature sufficient to initiate the Diels-Alder reaction (e.g., 100-150 °C).
-
The reaction can be monitored by GC or NMR to follow the consumption of the reactants and the formation of the bicyclic adduct.
Step B: Aromatization and Hydrolysis [1]
-
After the Diels-Alder reaction is complete, cool the crude adduct.
-
Add ethanol to dissolve the adduct.[1]
-
Cool the solution to room temperature and add water.[1]
-
Add concentrated hydrochloric acid and stir the mixture.[1] The reaction is typically maintained at a controlled temperature (e.g., 20-50 °C) for an extended period (10-20 hours) to facilitate both aromatization and hydrolysis.[1]
-
After the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude pyridoxine hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of vitamin B6.
| Reaction Step | Starting Materials | Product | Catalyst/Reagents | Typical Yield (%) |
| Selective Hydrogenation | This compound | cis-2-Butene-1,4-diol | Lindlar's Catalyst, H₂ | >95 |
| Diels-Alder & Aromatization | 4,7-dihydro-1,3-dioxepine, 4-Methyl-5-ethoxyoxazole | Pyridoxine Precursor | Heat, Acid | 60-80 |
| Hydrolysis | Pyridoxine Precursor | Pyridoxine Hydrochloride | HCl, Water | High |
| Overall | This compound | Pyridoxine Hydrochloride | - | ~50-60 |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the selective hydrogenation of this compound.
Caption: Workflow for the synthesis of Pyridoxine from cis-2-Butene-1,4-diol.
Conclusion
The synthesis of vitamin B6 from this compound is a robust and scalable process. The key to a successful synthesis lies in the careful control of the selective hydrogenation to produce the cis-alkene isomer and the efficient execution of the subsequent Diels-Alder and aromatization/hydrolysis steps. The protocols provided herein offer a detailed guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: 2-Butyne-1,4-diol as a Corrosion Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Butyne-1,4-diol is an acetylenic alcohol that has demonstrated significant efficacy as a corrosion inhibitor for various metals and alloys, particularly steel, in acidic and other corrosive environments. Its effectiveness is largely attributed to its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the surrounding medium. The presence of a triple bond in its molecular structure plays a crucial role in this adsorption process through interaction with the d-orbitals of the metal. This document provides detailed application notes, quantitative performance data, and experimental protocols for evaluating the corrosion inhibition properties of this compound.
Data Presentation
The corrosion inhibition efficiency of this compound is influenced by factors such as its concentration, the type of metal, the nature of the corrosive environment, and the temperature. The following tables summarize the quantitative data on its performance.
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M Sulfuric Acid
| Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 0.5 | 25 | 83 | |
| 1.0 | 25 | 90 | |
| 2.5 | 25 | 95 | |
| 5.0 | 25 | 98 | |
| 0.5 | 50 | 85 | |
| 1.0 | 50 | 92 | |
| 2.5 | 50 | 96 | |
| 5.0 | 50 | 97 |
Table 2: Corrosion Inhibition Efficiency of this compound on API X65 Steel in 2 M Na₂CO₃ / 1 M NaHCO₃ Solution
| Concentration (mM) | Technique | Inhibition Efficiency (%) | Reference |
| 5 | Weight Loss | 92.5 | |
| 5 | Potentiodynamic Polarization | 92.0 | |
| 5 | Electrochemical Impedance Spectroscopy (EIS) | 92.4 |
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, forming a protective film. This process is influenced by the electronic structure of the inhibitor molecule and the nature of the metal. The key steps are:
-
Adsorption: The this compound molecules adsorb onto the metal surface. The presence of the triple bond (alkyne group) and oxygen atoms in the hydroxyl groups facilitates a strong interaction with the metal's surface atoms.
-
Film Formation: The adsorbed molecules can form a protective layer that acts as a physical barrier, isolating the metal from the corrosive environment.
-
Polymerization: In some cases, particularly in acidic solutions, acetylenic alcohols like this compound can undergo polymerization on the metal surface, leading to the formation of a more robust and stable protective film.
Caption: Mechanism of corrosion inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.
Weight Loss Measurement
This is a simple and direct method to determine the corrosion rate.
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel) of known dimensions.
-
Abrasive papers of different grades (e.g., up to 1200 grit).
-
Acetone and distilled water for cleaning.
-
Analytical balance (accurate to 0.1 mg).
-
Corrosive solution (with and without inhibitor).
-
Water bath or thermostat for temperature control.
-
Drying oven.
b. Protocol:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, wash them with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance and record the initial weight (W_initial).
-
Immersion: Immerse the coupons in the corrosive solution, both with and without the desired concentrations of this compound, for a specified period (e.g., 24 hours) at a constant temperature.
-
Cleaning: After the immersion period, remove the coupons from the solutions. Remove the corrosion products by washing with a suitable cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons thoroughly and reweigh them to get the final weight (W_final).
-
Calculation:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides information on the kinetics of anodic and cathodic corrosion reactions.
a. Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Corrosive solution (with and without inhibitor).
b. Protocol:
-
Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a certain period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to obtain a Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100, where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
-
Corrosive solution (with and without inhibitor).
b. Protocol:
-
Electrode and Cell Setup: Prepare the electrode and set up the cell as described for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to reach a steady OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data. Common elements include solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating a corrosion inhibitor.
Caption: General workflow for corrosion inhibitor evaluation.
Application Notes and Protocols: 2-Butyne-1,4-diol as an Electroplating Brightener
Introduction
2-Butyne-1,4-diol is a highly effective brightener and leveling agent used in the electroplating industry. Its unique molecular structure, featuring a central triple bond and two terminal hydroxyl groups, allows it to adsorb onto the cathode surface during electrodeposition. This adsorption modifies crystal growth, resulting in a smooth, bright, and uniform metallic finish. These application notes provide detailed information and protocols for the use of this compound as a brightener in nickel, copper, and zinc electroplating baths.
Mechanism of Action
During electroplating, this compound molecules are adsorbed onto the electrode surface via their triple bond, which strongly inhibits the electro-crystallization of the metal.[1] This inhibition leads to a refinement of the grain structure of the deposited metal. Concurrently, the adsorbed this compound is hydrogenated at the catalytically active nickel electrode, first to the olefinic intermediate (2-butene-1,4-diol) and then to the corresponding saturated diol (1,4-butanediol).[2] This process contributes to the leveling effect by promoting deposition in micro-recesses and inhibiting it on micro-peaks. The consumption of hydrogen ions during this hydrogenation can also increase the local pH at the cathode surface.[1]
Applications in Electroplating
This compound is primarily used as a Class II brightener in nickel electroplating, often in conjunction with other additives to achieve specific deposit properties.[1] It is also utilized in copper and zinc plating formulations to enhance brightness and leveling.
Nickel Plating
In nickel electroplating, this compound is a fundamental component for achieving bright, level deposits. It is particularly effective in Watts-type and sulfamate (B1201201) nickel baths. The addition of this compound can significantly alter the microstructure and properties of the nickel layer.
Quantitative Data Summary: Nickel Plating
| Bath Type | This compound Conc. | Effect on Deposit Properties | Reference |
| Watts Bath | Low Concentrations | Grain refinement | [1] |
| Watts Bath | Increasing Concentrations | Change in texture to <111>, increased hardness | [1] |
| Sulfamate Bath | 0.3 mmol/L | Strong <100> texture | [1] |
| Sulfamate Bath | Increasing Concentrations | Increased residual tensile stress | [1] |
| Ni-W Alloy Bath | Increasing Concentrations | Decreased W content, decreased current efficiency, smaller grain size | [3] |
Experimental Protocol: Bright Nickel Plating (Watts Bath)
-
Bath Preparation:
-
Operating Conditions:
-
pH: 4.0 - 4.5
-
Temperature: 50 - 60 °C
-
Cathode Current Density: 2 - 10 A/dm²
-
Agitation: Moderate air or mechanical agitation
-
-
Procedure:
-
Prepare the plating bath by dissolving the components in deionized water.
-
Adjust the pH to the desired range using sulfuric acid or nickel carbonate.
-
Heat the bath to the operating temperature.
-
Immerse the properly cleaned and activated workpiece (cathode) and the nickel anodes.
-
Apply the specified current density for the required plating time to achieve the desired thickness.
-
After plating, rinse the workpiece thoroughly with deionized water and dry.
-
Copper and Zinc Plating
While less documented in the provided search results, this compound and its derivatives are also used in copper and zinc plating.[7] In these applications, it functions similarly to provide a brighter and more level deposit. It is often used as a secondary brightener in conjunction with other additives.[8]
Experimental Protocol: General Workflow for Brightener Evaluation
The following workflow can be used to evaluate the effectiveness of this compound in a given electroplating bath.
Safety and Handling
This compound is a colorless, hygroscopic solid that is soluble in water and polar organic solvents.[7][9] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, strong acids, and strong bases.[5] Store in a cool, dry place.
Conclusion
This compound is a versatile and effective brightener for various electroplating applications, most notably in nickel plating. Its ability to refine grain structure and level the deposit surface makes it an indispensable additive for achieving high-quality, decorative, and functional coatings. The provided protocols offer a starting point for researchers and professionals to utilize this compound in their electroplating processes. Further optimization of concentrations and operating conditions may be necessary to achieve desired results for specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. db-thueringen.de [db-thueringen.de]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. This compound, CAS 110-65-6,C4H6O2 [mallakchemicals.com]
- 6. This compound (BOZ) - Netchem [netcheminc.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Turnkey Zinc Electroplating Machine-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: 2-Butyne-1,4-diol Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-butyne-1,4-diol and its derivatives as versatile building blocks in the synthesis of pharmaceuticals. The content covers key synthetic transformations, quantitative data, and the biological significance of the resulting molecules.
Introduction
This compound is a bifunctional molecule featuring a carbon-carbon triple bond and two primary hydroxyl groups. This unique structure makes it a valuable precursor in organic synthesis, particularly in the pharmaceutical industry. Its primary utility lies in its conversion to key intermediates, such as 2-butene-1,4-diol (B106632) and 1,4-butanediol, which serve as foundational scaffolds for a variety of active pharmaceutical ingredients (APIs). This document will explore its application in the synthesis of vitamins and as a precursor for bioactive heterocyclic compounds.
I. Selective Hydrogenation of this compound to 2-Butene-1,4-diol
The selective hydrogenation of the alkyne functionality in this compound to an alkene is a critical step in its application for pharmaceutical synthesis. The resulting product, 2-butene-1,4-diol, is a key intermediate in the industrial production of Vitamin B6.[1] The choice of catalyst and reaction conditions is crucial for achieving high selectivity towards the desired alkene without over-reduction to the corresponding alkane, 1,4-butanediol.
Data Presentation: Catalytic Hydrogenation of this compound
The following table summarizes the performance of various catalytic systems in the selective hydrogenation of this compound to 2-butene-1,4-diol.
| Catalyst System | Support | Temperature (°C) | Hydrogen Pressure (MPa) | Conversion of this compound (%) | Selectivity for 2-Butene-1,4-diol (%) | Reference |
| 0.5 wt% Pt | SiC | 100 | 1 | 96 | ~96 | [2] |
| 1% Pd/CaCO₃–NH₃ | CaCO₃ | 30-80 | 0.1-0.5 | High | ~100 (cis) | [3] |
| Pd nanoparticles | Polymeric resin with -NH₂ | 45 | 0.3 | 100 | >99 | |
| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 | 95.2 | ~100 | [3][4] |
| Lindlar Catalyst | CaCO₃ | Ambient | Atmospheric | High | High (cis) | [1] |
Experimental Protocol: Selective Hydrogenation using a Pt/SiC Catalyst
This protocol describes the selective hydrogenation of this compound to 2-butene-1,4-diol using a platinum on silicon carbide catalyst.[1][2]
Materials:
-
This compound
-
0.5 wt% Pt/SiC catalyst
-
Methanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
Procedure:
-
Charge the autoclave reactor with a solution of this compound in methanol.
-
Add the 0.5 wt% Pt/SiC catalyst to the solution. The catalyst loading should be optimized based on the substrate amount (e.g., substrate to catalyst ratio of 200:1).
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1 MPa.
-
Heat the reactor to 100°C with vigorous stirring.
-
Maintain these conditions for 10 hours, monitoring hydrogen uptake if possible to follow the reaction progress.
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to separate the catalyst.
-
The resulting solution containing 2-butene-1,4-diol can be concentrated under reduced pressure and purified further by distillation or chromatography if required.
Experimental Workflow: Selective Hydrogenation
Caption: General workflow for the selective hydrogenation of this compound.
II. Application in Vitamin B6 Synthesis
2-Butene-1,4-diol, derived from the selective hydrogenation of this compound, is a crucial precursor in the industrial synthesis of Vitamin B6 (pyridoxine).[1][5] The synthesis involves a key hetero-Diels-Alder reaction.
Synthetic Pathway to Vitamin B6
The formation of the pyridine (B92270) ring, the core of the Vitamin B6 molecule, is achieved through a [4+2] cycloaddition reaction between an oxazole (B20620) derivative (acting as the diene) and a dienophile derived from 2-butene-1,4-diol.[5] This is followed by an aromatization step to yield the pyridoxine (B80251) skeleton.
Caption: Simplified synthetic pathway from this compound to Vitamin B6.
Experimental Protocol: Diels-Alder Reaction for Pyridoxine Synthesis (Illustrative)
This protocol provides a general procedure for the key Diels-Alder reaction in the synthesis of a pyridoxine precursor, based on established methodologies.[5][6]
Materials:
-
5-Alkoxy-4-methyl-1,3-oxazole (or a similar substituted oxazole)
-
Dienophile derived from 2-butene-1,4-diol (e.g., diethyl maleate)
-
Anhydrous toluene (B28343) (solvent)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted oxazole (1 equivalent) in anhydrous toluene.
-
Add the dienophile (1.1 to 2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours (e.g., 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude bicyclic adduct.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The purified adduct is then subjected to acid-catalyzed aromatization and subsequent functional group transformations to yield pyridoxine.
Biological Role of Vitamin B6
Vitamin B6, in its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial coenzyme in a vast array of enzymatic reactions essential for human health.[[“]][8]
Caption: The central role of PLP as a coenzyme in various metabolic pathways.
III. Synthesis of Bioactive Heterocyclic Compounds
This compound and its derivatives are valuable starting materials for the synthesis of five-membered heterocyclic compounds such as furans and pyrroles, which are prevalent scaffolds in many pharmaceuticals. The Paal-Knorr synthesis is a classical and effective method for this transformation.[9][10][11]
Paal-Knorr Synthesis of Furans and Pyrroles
The Paal-Knorr synthesis involves the cyclization of a 1,4-dicarbonyl compound. This compound can be isomerized in situ to a 1,4-diketone, which then undergoes cyclization to form a furan (B31954) under acidic conditions or a pyrrole (B145914) in the presence of an amine.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. med.libretexts.org [med.libretexts.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Diels-Alder Reactions Involving 2-Butyne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-butyne-1,4-diol as a dienophile in Diels-Alder reactions. The unique symmetrical structure and the activating influence of the hydroxyl groups make this compound a versatile building block in the synthesis of complex cyclic and bicyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction to this compound in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings.[1] this compound serves as an effective dienophile in these reactions. Its key features include:
-
Symmetry : The symmetrical nature of this compound simplifies the regiochemical outcomes of the cycloaddition.
-
Activation : The presence of two electron-withdrawing hydroxymethyl groups enhances the electrophilicity of the alkyne, making it a reactive partner for a variety of dienes in normal-demand Diels-Alder reactions.
-
Functionality : The resulting Diels-Alder adducts are highly functionalized, containing a cyclohexadiene ring and two primary alcohol moieties. These functionalities are amenable to a wide range of subsequent transformations, including oxidation, esterification, and aromatization.
The adducts derived from this compound are valuable precursors for the synthesis of complex molecular architectures, such as substituted benzene (B151609) rings, isoindoles, and various bicyclic systems.
Data Presentation: Quantitative Summary of Diels-Alder Reactions
The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of this compound with various dienes.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Spectroscopic Data Highlights (Adduct) |
| Furan (B31954) | This compound | Toluene (B28343) | 110 (reflux) | 24 | 60-75 | IR (KBr, cm⁻¹): 3350 (O-H), 3010 (C-H, sp²), 1640 (C=C). ¹H NMR (CDCl₃, δ): ~6.8-7.0 (2H, vinyl), ~5.1 (2H, bridgehead), ~4.2 (4H, -CH₂OH), ~2.0 (2H, -OH). ¹³C NMR (CDCl₃, δ): ~140 (vinyl), ~82 (bridgehead), ~60 (-CH₂OH). |
| Anthracene (B1667546) | This compound | Xylene | 140 (reflux) | 6 | 70-85 (expected) | IR (KBr, cm⁻¹): 3300-3400 (O-H), 3050 (Ar-H), 1600, 1460 (C=C, aromatic). ¹H NMR (CDCl₃, δ): ~7.0-7.5 (8H, Ar-H), ~4.7 (2H, bridgehead), ~3.8 (4H, -CH₂OH), ~2.5 (2H, -OH). ¹³C NMR (CDCl₃, δ): ~142, ~140 (quaternary Ar-C), ~126, ~124, ~123 (Ar-CH), ~60 (-CH₂OH), ~47 (bridgehead). |
| 1,3-Butadiene | This compound | Toluene or Xylene | 100-150 | 12-24 | High (expected) | No specific data found. Expected peaks in similar regions to other cyclohexadiene derivatives. |
| Cyclopentadiene | This compound | Ethyl Acetate/Hexane | Room Temp. | 1-4 | High (expected) | No specific data found. Expected to show characteristic signals for the bicyclo[2.2.1]heptene skeleton. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene from Furan
This protocol details the Diels-Alder reaction between this compound and furan.
Materials:
-
This compound (1.0 eq)
-
Furan (5.0 eq, used in excess as both reactant and solvent)
-
Toluene (optional, as a higher-boiling co-solvent)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 4.30 g, 50 mmol).
-
Add a large excess of furan (e.g., 18.5 mL, 250 mmol). The excess furan helps to drive the reaction towards the product. For a higher reaction temperature to increase the rate, toluene (20 mL) can be added as a co-solvent.
-
Attach a reflux condenser and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux (boiling point of furan is ~31 °C; with toluene, the temperature can be raised to ~110 °C) and maintain stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice water to precipitate the product.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 9,10-Dihydro-9,10-ethanoanthracene-11,12-diol from Anthracene
This protocol describes a general procedure for the Diels-Alder reaction between this compound and anthracene.[2][3]
Materials:
-
This compound
-
Anthracene
-
Xylene (high-boiling solvent)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq) and anthracene (1.0 eq).
-
Add a suitable volume of xylene to dissolve the reactants upon heating.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) with stirring for 6 hours.[2][3]
-
Monitor the disappearance of the reactants by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature, which should induce crystallization of the product.
-
For complete crystallization, cool the flask in an ice bath.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold xylene or hexane.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: General Procedure for the Synthesis of Substituted Isoindoles from the Furan Adduct
This protocol outlines the conversion of the furan-but-2-yne-1,4-diol adduct to a substituted isoindole.
Materials:
-
2,3-Bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene (1.0 eq)
-
Primary amine (e.g., Aniline, 1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, dissolve the Diels-Alder adduct (e.g., 3.08 g, 20 mmol) in glacial acetic acid (40 mL).
-
Add the primary amine (e.g., aniline, 2.0 mL, 22 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (~118 °C) with stirring for 4-6 hours.
-
Monitor the formation of the isoindole by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude isoindole can be purified by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Experimental workflow for the synthesis of the furan adduct.
Caption: Logical relationship in the synthesis of a substituted isoindole.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Butyne-1,4-diol by Vacuum Distillation
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2-butyne-1,4-diol via vacuum distillation. Below you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to ensure a safe and effective purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sudden pressure increase or violent decomposition during distillation. | Presence of impurities such as alkali hydroxides, alkaline earth hydroxides, or certain metal salts (e.g., mercury salts).[1][2][3][4] | Immediate Action: Stop heating, and if safe to do so, carefully vent the system with an inert gas. Prevention: Ensure the crude this compound is free from basic residues or incompatible metal salts before distillation.[2][3][4] Consider a pre-purification step like neutralization or filtration. |
| Product discoloration (yellow to brown). | Thermal degradation or oxidation of this compound.[5] | Lower the distillation temperature by reducing the vacuum pressure. Ensure the distillation apparatus is free of air leaks and consider using an inert atmosphere (e.g., nitrogen bleed).[5] Prepare fresh solutions if discoloration is observed prior to distillation.[5] |
| Poor separation of this compound from impurities. | Inefficient fractionating column. Incorrect vacuum pressure or temperature. | Use a fractionating column with appropriate theoretical plates for the separation. Optimize the vacuum pressure and heating mantle temperature to achieve a slow and steady distillation rate. |
| Low product yield. | Incomplete distillation. Product decomposition. | Ensure the distillation is carried to completion by monitoring the temperature at the collection head. If decomposition is suspected, refer to the solutions for product discoloration and sudden pressure increases. |
| Solidification in the condenser or collection flask. | The melting point of this compound is 53-58°C.[6] | Gently warm the condenser and collection adapter with a heat gun or by using a jacketed condenser with circulating warm water to prevent solidification. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: Crude this compound, typically synthesized via the Reppe process, may contain unreacted formaldehyde (B43269) (0.4-1%), propargyl alcohol (1-2%), and other by-products.[1] Water is also a significant component of the crude reaction mixture.[1]
Q2: What are the critical safety precautions for distilling this compound?
A2: this compound can decompose explosively during distillation, especially in the presence of basic impurities or certain metal salts.[1][2][3][4] It is also toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[7][8][9] Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and ensure the distillation is conducted behind a blast shield.[7][8][9]
Q3: What are the ideal vacuum pressure and temperature for the distillation of this compound?
A3: The boiling point of this compound is 238°C at atmospheric pressure.[6][10] To avoid thermal decomposition, which can occur at temperatures above 160°C, vacuum distillation is necessary.[3][11] A common starting point is a pressure of around 1.8 kPa, which lowers the boiling point to approximately 150°C.[11] The optimal conditions will depend on the specific equipment and the purity of the starting material.
Q4: How can I confirm the purity of the distilled this compound?
A4: The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13] The melting point of the purified solid can also be a good indicator of purity.[6]
Experimental Protocols
Protocol 1: Pre-Distillation Work-up
-
Neutralization: If the crude reaction mixture is basic, carefully neutralize it with a dilute acid to a pH of 5-8.[13] This is a critical step to prevent explosive decomposition during distillation.
-
Filtration: Filter the neutralized mixture to remove any solid catalysts or precipitates.[13]
-
Initial Water Removal: If the water content is high, a preliminary distillation at atmospheric pressure can be performed to remove the bulk of the water, ensuring the temperature of the pot does not exceed 100-110°C.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is clean and dry.
-
Charging the Flask: Charge the distillation flask with the pre-treated crude this compound. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A gentle nitrogen bleed can be introduced to maintain an inert atmosphere.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection:
-
First Fraction: Collect the low-boiling impurities, primarily water and propargyl alcohol, at a lower temperature.[14]
-
Main Fraction: Once the head temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Final Fraction: Monitor the temperature closely. A sharp rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆O₂ | [14] |
| Molar Mass | 86.09 g/mol | [11][14] |
| Appearance | Colorless to slightly yellow solid | [10][11] |
| Melting Point | 53-58 °C | [6] |
| Boiling Point (atm) | 238 °C | [6][10][15] |
| Boiling Point (1.8 kPa) | 150 °C | [11] |
| Solubility in Water | 3740 g/L | [14] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for vacuum distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 110-65-6 [chemicalbook.com]
- 3. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-丁炔-1,4-二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. atamankimya.com [atamankimya.com]
- 11. chemcess.com [chemcess.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Common impurities in crude 2-Butyne-1,4-diol
Technical Support Center: 2-Butyne-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions regarding common impurities in crude this compound for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering unexpected results in your experiments using this compound? Consult the table below to troubleshoot potential issues arising from common impurities.
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Inconsistent reaction kinetics or yield | Presence of unreacted starting materials like propargyl alcohol or formaldehyde (B43269) can alter stoichiometry and interfere with catalysts.[1][2][3] | Purify the crude this compound via fractional distillation under vacuum to remove lower boiling point impurities.[1] |
| Formation of unexpected byproducts | Propargyl alcohol , an intermediate in the synthesis, can participate in side reactions.[1] | Optimize the synthesis reaction conditions, such as pH and formaldehyde concentration, to ensure complete conversion to this compound.[1] |
| Difficulties in downstream purification | High-boiling point impurities such as acetals and formals can have similar properties to the desired product, complicating separation.[1] | Employ fractional distillation under vacuum for separation.[1] For high purity requirements, consider recrystallization. |
| Polymerization or decomposition during processing | Acidic or basic residues, such as sodium formate , can catalyze undesirable side reactions, especially at elevated temperatures.[1][4] | Neutralize the crude product and ensure proper pH control during synthesis and purification. |
| Inaccurate analytical readings (e.g., NMR, GC) | The presence of multiple impurities can lead to overlapping signals and inaccurate quantification of the main component. | Use a combination of analytical techniques (e.g., GC-MS, HPLC) for comprehensive impurity profiling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and where do they originate?
The most common impurities in crude this compound typically originate from its synthesis via the Reppe process, which involves the reaction of acetylene (B1199291) with formaldehyde.[2][5] These impurities include:
-
Propargyl alcohol: An intermediate in the synthesis reaction.[1][2]
-
High-boiling point byproducts: These are often acetals and formals, which can form from reactions involving formaldehyde and the alcohol functional groups present.[1]
-
Methanol: Often present as a stabilizer in the formaldehyde starting material.[1][2]
-
Sodium formate: Can be a byproduct depending on the method used for pH control during the synthesis.[1][2]
Q2: What is the typical composition of crude this compound from the Reppe synthesis?
The composition of the crude product can vary, but a typical breakdown is summarized in the table below.
| Component | Typical Concentration |
| This compound | 33 - 55% |
| Propargyl alcohol | 1 - 2% |
| Unreacted formaldehyde | 0.4 - 2% |
| High-boiling point byproducts, sodium formate, methanol | 1 - 2% |
| Source:[2][3] |
Q3: How can I remove these impurities to obtain high-purity this compound?
Several methods can be employed to purify crude this compound:
-
Fractional Distillation under Vacuum: This is the most common method for separating this compound from both lower-boiling impurities like propargyl alcohol and formaldehyde, and higher-boiling impurities like acetals and formals.[1]
-
Crystallization: For achieving high purity, fractional crystallization can be an effective technique.[6][7] This involves slowly cooling the crude material to crystallize the this compound, followed by separating the liquid phase containing the impurities.[7]
Q4: Can impurities in this compound affect its downstream applications, such as polymerization?
Yes, impurities can have a significant impact on downstream applications. For instance, in polymerization reactions, impurities can:
-
Act as chain terminators, limiting the molecular weight of the polymer.
-
Interfere with the catalyst, reducing its activity and efficiency.
-
Be incorporated into the polymer backbone, altering its physical and chemical properties.
-
The presence of bifunctional compounds leads to linear polymers only.[8]
Experimental Protocols
Protocol 1: Purification of Crude this compound by Vacuum Distillation
This protocol describes a general procedure for the laboratory-scale purification of crude this compound.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a condenser, receiving flasks, and a vacuum pump with a cold trap)
-
Heating mantle with a stirrer
-
Thermometer
-
Pressure gauge
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Gradually apply vacuum to the system. A cold trap should be in place to protect the vacuum pump.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will primarily contain low-boiling impurities such as water, formaldehyde, and propargyl alcohol.
-
Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a new receiving flask to collect the purified product.
-
High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid the concentration of high-boiling, potentially unstable residues.
-
-
Cooling and Storage: Allow the apparatus to cool down to room temperature before releasing the vacuum. Store the purified this compound in a tightly sealed container in a cool, dry place.
Visualizations
Caption: Workflow of this compound synthesis, common impurities, and purification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. US4294998A - Preparation of high purity 1,4-butanediol - Google Patents [patents.google.com]
- 7. US2789147A - Purification of 2-butyne-1, 4-diol by fractional crystallization - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Optimizing 2-Butyne-1,4-diol Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (B106632) (BED) and 1,4-butanediol (B3395766) (BDO).
Troubleshooting Guides
This section addresses common issues encountered during the hydrogenation of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of this compound (BYD) | Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Ensure proper catalyst handling and storage to prevent exposure to contaminants. - Consider catalyst pretreatment, such as reduction under a hydrogen flow, if recommended for the specific catalyst.[1] - Increase catalyst loading within an optimal range.[2] |
| Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed efficiently. | - Increase the hydrogen pressure according to established protocols for the chosen catalyst system.[1][3] - Ensure the reactor is properly sealed to prevent leaks. | |
| Low Reaction Temperature: The temperature may not be optimal for the catalyst's activity. | - Increase the reaction temperature to the recommended range for the catalyst. For example, a Schiff base modified Pd/SiO₂ catalyst has shown high activity at 50°C.[1][3] | |
| Low Selectivity to 2-Butene-1,4-diol (BED) | Over-hydrogenation: The catalyst is too active, leading to the formation of 1,4-butanediol (BDO). | - Use a "poisoned" or modified catalyst, such as Lindlar's catalyst or a Schiff base modified palladium catalyst, to deactivate sites responsible for alkene hydrogenation.[3] - The addition of ammonia (B1221849) can significantly increase selectivity towards BED, particularly with palladium catalysts on supports like CaCO3.[2][4] - Employ a catalyst with high selectivity, such as 0.5 wt% Platinum on Silicon Carbide (Pt/SiC), which has demonstrated excellent selectivity (~96%) for BED.[4][5][6] |
| Side Reactions: Isomerization or hydrogenolysis of the desired product may be occurring. | - The choice of solvent can influence selectivity; for instance, water has been shown to suppress hydrogenolysis reactions with certain palladium catalysts.[5] - Using a catalyst support that is less acidic can reduce isomerization. | |
| Formation of Undesired Byproducts | Highly Active Catalyst: Standard hydrogenation catalysts like Pd/C can be too active and lead to a range of byproducts. | - With a 1% Pd/C catalyst, byproducts such as γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol can form.[2][4] Switching to a more selective catalyst system is recommended. |
| Reaction Conditions: The combination of catalyst, solvent, and temperature may promote side reactions. | - Optimize reaction conditions. For example, using a 1% Pd/CaCO3–NH3 catalyst system can achieve high selectivity for cis-2-butene-1,4-diol.[2][4] | |
| Inconsistent Results | Catalyst Pretreatment: Lack of or inconsistent catalyst pretreatment can affect activity and selectivity. | - It has been observed that hydrogen-pretreated catalysts can show increased activity but slightly decreased selectivity.[2][4] Implement a consistent pretreatment protocol. |
| Solvent Effects: The solvent can significantly impact the reaction. | - The use of a 5% isopropyl alcohol in water solvent has shown to increase selectivity with certain palladium catalysts by affecting the adsorption of the reactant.[2][4] |
Frequently Asked Questions (FAQs)
1. What is the primary challenge in the hydrogenation of this compound?
The main challenge is achieving high selectivity towards the desired product, whether it be the partial hydrogenation product, 2-butene-1,4-diol (BED), or the fully hydrogenated product, 1,4-butanediol (BDO), without the formation of byproducts.[3] Standard catalysts are often too active and can lead to over-reduction.[3]
2. Which catalyst is best for selective hydrogenation to 2-butene-1,4-diol (BED)?
Several catalysts offer high selectivity for BED:
-
Lindlar Catalyst: A classic choice known for its high selectivity to cis-alkenes.[3]
-
Schiff base modified Pd/SiO₂: This catalyst has shown excellent activity and nearly 100% selectivity for BED under mild conditions (50°C, 2 MPa H₂).[2][5]
-
Platinum on Silicon Carbide (Pt/SiC): A low concentration (0.5 wt%) of Pt on SiC has exhibited excellent selectivity (~96%) for BED with high conversion of BYD.[4][5][6]
-
Palladium on Calcium Carbonate with Ammonia (Pd/CaCO₃–NH₃): This system is highly effective for the selective synthesis of cis-2-butene-1,4-diol.[2][4]
3. How can I favor the formation of 1,4-butanediol (BDO)?
For complete hydrogenation to BDO, more active catalysts and potentially more forcing reaction conditions are required. Catalysts like Raney Nickel have been studied for the selective hydrogenation of BYD to BDO.[7] In some cases, continuous hydrogenation in a fixed-bed reactor can favor BDO formation.[4]
4. What is the role of ammonia in the reaction?
Ammonia acts as a promoter for selectivity towards 2-butene-1,4-diol, particularly with palladium catalysts.[2][4] It is believed to competitively adsorb on the catalyst surface, modifying its activity and preventing over-hydrogenation.[5]
5. What analytical methods are used to monitor the reaction?
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for analyzing the reaction mixture to determine the conversion of this compound and the selectivity for the various products.[3]
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for the hydrogenation of this compound.
Table 1: Selective Hydrogenation to 2-Butene-1,4-diol (BED)
| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BED (%) |
| Lindlar Catalyst | CaCO₃ | Ambient | Atmospheric | High | High (cis-) |
| Pd/SiO₂-Schiff base | SiO₂ | 50 | 2 MPa | 95.2 | ~100 |
| 0.5 wt% Pt/SiC | SiC | Not specified | Not specified | 96 | ~96 |
| 1% Pd/CaCO₃-NH₃ | CaCO₃ | Not specified | Not specified | Not specified | Almost complete |
| Pd/A. oxidans | - | Not specified | Not specified | 75 | 98 |
| Pd/R. capsulatas | - | Not specified | Not specified | 62.6 | 100 |
Table 2: Hydrogenation to 1,4-Butanediol (BDO)
| Catalyst | Support | Temperature (°C) | Pressure (H₂) | Conversion of BYD (%) | Selectivity for BDO (%) |
| 1% Pd/C | Carbon | Not specified | Not specified | High | Major product is BDO |
| 1% Pt/CaCO₃ (Fixed-bed) | CaCO₃ | Not specified | Not specified | Not specified | Total selectivity to BDO |
| Stainless Steel Reactor Wall | - | 50 | >7.3 MPa (scCO₂) | 100 | 84 |
| Raney Nickel | - | Not specified | Not specified | High | High |
Experimental Protocols & Workflows
A general experimental workflow for the hydrogenation of this compound is outlined below. Specific parameters should be adjusted based on the chosen catalyst and desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Side reactions and byproduct formation in 2-Butyne-1,4-diol synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyne-1,4-diol. It provides troubleshooting guidance and answers to frequently asked questions regarding side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Reppe synthesis?
A1: The most frequently observed byproducts in the Reppe synthesis of this compound include:
-
Propargyl alcohol: This is an intermediate formed from the reaction of one molecule of acetylene (B1199291) with one molecule of formaldehyde (B43269).
-
Unreacted formaldehyde: Incomplete reaction can lead to residual formaldehyde in the product mixture.
-
High-boiling point impurities: These are typically acetals and formals, which can form from the reaction of formaldehyde with the hydroxyl groups of this compound or propargyl alcohol, especially under acidic conditions.
-
Methanol: Often present as a stabilizer in the formaldehyde starting material.
-
Sodium formate: Can be formed if sodium bicarbonate or other bases are used for pH control.
-
"Cuprenes": These are insoluble polymers of acetylene that can form on the catalyst surface, leading to deactivation.
Q2: What is the typical composition of the crude product mixture from an industrial Reppe synthesis?
A2: The final product solution from a typical industrial synthesis contains:
-
33-55% this compound
-
1-2% propargyl alcohol
-
0.4-2% unreacted formaldehyde
-
1-2% byproducts (including high-boiling materials, sodium formate, and methanol)
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low yield of this compound.
-
Question: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors:
-
Catalyst Deactivation: The copper acetylide catalyst can deactivate over time. Signs of deactivation include a significant drop in formaldehyde conversion. Regeneration of the catalyst may be necessary.
-
Improper Reaction Conditions: Ensure the temperature is maintained between 80-100°C and the acetylene pressure is adequate (typically 2-6 bar in industrial settings).
-
Incorrect pH: The reaction is sensitive to pH. Maintaining a pH between 5 and 8 is generally recommended.
-
Impure Reactants: The purity of formaldehyde and acetylene is crucial. Impurities can poison the catalyst.
-
Problem 2: High concentration of propargyl alcohol in the final product.
-
Question: I am observing a high percentage of propargyl alcohol in my product mixture. What is causing this and how can I minimize its formation?
-
Answer: High levels of propargyl alcohol indicate an incomplete reaction of the second equivalent of formaldehyde. To address this:
-
Optimize Reaction Time and Temperature: Ensure the reaction runs for a sufficient duration at the optimal temperature (80-100°C) to facilitate the second formaldehyde addition.
-
Control Formaldehyde Concentration: A continuous or staged addition of formaldehyde can help maintain an adequate concentration for the second reaction step.
-
Adjust pH: A lower pH might favor the formation of propargyl alcohol. Ensure the pH is maintained in the optimal range of 5-8.
-
Problem 3: Formation of high-boiling point impurities.
-
Question: My purified product is contaminated with high-boiling point impurities. What are these and how can I prevent their formation?
-
Answer: These impurities are often acetals and formals, resulting from the acid-catalyzed reaction of formaldehyde with the hydroxyl groups of the product or propargyl alcohol.
-
Strict pH Control: Avoid acidic conditions, as they promote the formation of these byproducts. Maintain the pH in the recommended range of 5-8.
-
Purification: These impurities can typically be removed by fractional vacuum distillation.
-
Data Presentation
Table 1: Summary of Common Byproducts and Impurities in this compound Synthesis
| Byproduct/Impurity | Typical Concentration in Crude Product | Common Causes | Recommended Solutions |
| Propargyl Alcohol | 1-2% | Incomplete reaction of the second formaldehyde molecule. | Optimize reaction time and temperature; ensure adequate formaldehyde concentration; maintain pH between 5-8. |
| Unreacted Formaldehyde | 0.4-2% | Incomplete reaction due to insufficient time, temperature, or catalyst deactivation. | Monitor formaldehyde consumption; ensure catalyst activity; remove during purification. |
| High-Boiling Point Impurities (Acetals, Formals) | 1-2% | Acid-catalyzed reaction of formaldehyde with hydroxyl groups. | Strict pH control (maintain between 5-8); remove by vacuum distillation. |
| Methanol | Variable | Present in the formaldehyde starting material. | Use high-purity formaldehyde; remove during purification. |
| Sodium Formate | Variable | Use of sodium-based pH control agents. | Use alternative pH control methods if problematic; remove during work-up. |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound (Reppe Synthesis)
Safety Precaution: This reaction involves a flammable and toxic gas (acetylene) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be carried out in a high-pressure autoclave.
Materials:
-
Formaldehyde solution (37% in water)
-
Acetylene gas (high purity)
-
Copper(II) oxide (CuO)
-
Bismuth(III) oxide (Bi₂O₃)
-
Silica (B1680970) (SiO₂) support
-
Sodium bicarbonate solution (for pH adjustment)
Equipment:
-
High-pressure autoclave reactor equipped with a gas inlet, liquid inlet, stirrer, thermocouple, and pressure gauge.
Procedure:
-
Catalyst Preparation: Prepare the supported catalyst by impregnating the silica support with aqueous solutions of copper nitrate (B79036) and bismuth nitrate, followed by drying and calcination to form the metal oxides. The active copper(I) acetylide catalyst is typically formed in situ.
-
Reactor Setup: Charge the autoclave with the prepared catalyst and the aqueous formaldehyde solution.
-
pH Adjustment: Adjust the pH of the formaldehyde solution to approximately 7.0 using a sodium bicarbonate solution.
-
Reaction Initiation: Seal the reactor and purge with an inert gas (e.g., nitrogen). Pressurize the reactor with acetylene to the desired operating pressure.
-
Reaction Conditions: Heat the mixture to the reaction temperature (e.g., 90-100°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for formaldehyde consumption and this compound formation using techniques like gas chromatography (GC).
-
Reaction Completion and Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess acetylene.
-
Purification: Filter the reaction mixture to remove the catalyst. The crude product can then be purified by vacuum distillation to separate the this compound from water, unreacted formaldehyde, and other byproducts.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Technical Support Center: Optimizing the Reppe Synthesis of 2-Butyne-1,4-diol
This technical support center is designed for researchers, scientists, and drug development professionals to enhance yield and selectivity in the Reppe synthesis of 2-Butyne-1,4-diol. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the Reppe synthesis in a question-and-answer format.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Initial Checks:
-
Purity of Reactants: Ensure the formaldehyde (B43269) solution is substantially free of methanol (B129727) and that the acetylene (B1199291) gas is of high purity. Impurities can poison the catalyst and lead to undesirable side reactions.[1]
-
Accurate Measurements: Verify the calculations and measurements of all reagents and catalyst components.[1]
-
Equipment Cleanliness: Use clean and dry glassware and equipment to prevent contamination.[1]
-
-
Process Parameter Optimization:
-
Temperature Control: The optimal reaction temperature is generally between 80-120°C.[1] Deviations from this range can negatively impact reaction kinetics and favor the formation of byproducts.[1]
-
pH of Reaction Mixture: The pH of the aqueous formaldehyde solution is a critical parameter and should be maintained between 5.0 and 8.0, with an optimal range often cited as 5.0-6.5.[1] An incorrect pH can negatively affect catalyst activity and stability. The use of a buffer system is recommended to maintain the desired pH.[1]
-
Acetylene Pressure: The partial pressure of acetylene is a key driver of the reaction. Industrial processes typically operate at 2-6 bar. While higher pressures can increase the reaction rate, they also pose significant safety risks.[1]
-
-
Catalyst Activity:
-
The copper acetylide catalyst may exhibit low activity due to improper preparation, activation, or deactivation during the reaction.[1]
-
Question: How can the formation of "cuprene" be identified and prevented?
Answer: "Cuprene" refers to insoluble polymers of acetylene that can form on the catalyst surface, leading to its deactivation.
-
Identification: The visual presence of a yellowish, intractable material on the catalyst is an indicator of cuprene formation. This can lead to a reduction in catalytic activity and may clog pipelines in continuous flow systems.[1]
-
Prevention and Mitigation:
-
Bismuth Promoter: The use of bismuth oxide as a co-catalyst is effective in inhibiting the formation of these insoluble polymers.[1]
-
Controlled Conditions: Maintaining optimal reaction temperature and acetylene pressure helps to minimize side reactions, including polymerization.[1]
-
Catalyst Regeneration: In some industrial applications, the process is paused to remove the cuprene layer. This can be achieved by oxidizing the polymer with air, followed by a reduction step to reactivate the copper catalyst.[1]
-
Question: What are the signs of catalyst deactivation, and how can it be addressed?
Answer: The active catalyst in the Reppe synthesis is cuprous acetylide (Cu₂C₂), which is formed in situ from a copper(II) oxide-bismuth oxide on a silica (B1680970) support pre-catalyst.
-
Signs of Deactivation:
-
Addressing Deactivation:
-
Regeneration: For deactivation caused by cuprene formation, an oxidation-reduction cycle can be employed to regenerate the catalyst.[1]
-
Frequently Asked Questions (FAQs)
What is the role of each component in the catalyst system?
The typical catalyst system for the Reppe synthesis consists of:
-
Copper(II) oxide: This is the pre-catalyst that is converted in situ to the active cuprous acetylide (Cu₂C₂) under the reaction conditions.[1]
-
Bismuth(III) oxide: This acts as a promoter that suppresses the formation of insoluble acetylene polymers (cuprene).[2]
-
Silica support: This provides a high surface area for the active catalytic species.[1]
What are the typical reaction conditions for the Reppe synthesis of this compound?
| Parameter | Typical Range |
| Temperature | 80 - 120 °C[1] |
| Acetylene Pressure | 2 - 6 bar[1] |
| Formaldehyde Conc. | 30 - 50% aqueous solution[3] |
| pH | 5.0 - 8.0 (optimally 5.0 - 6.5)[1] |
| Catalyst | Copper acetylide (formed in situ) with a bismuth promoter[1][2] |
What are the main byproducts of this reaction?
The primary byproduct is propargyl alcohol.[1][3] The crude product mixture typically contains 33-55% this compound, 1-2% propargyl alcohol, and 0.4-1% unreacted formaldehyde.[3]
What analytical methods are recommended for monitoring the reaction?
-
Gas Chromatography (GC): To determine the yield of this compound and quantify byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): For analysis of the liquid phase components.[1]
-
pH Meter: For continuous monitoring and control of the reaction mixture's pH.[1]
-
Raman Spectroscopy and X-ray Diffraction (XRD): For characterization of the solid catalyst to confirm the active cuprous acetylide phase.[1]
What are the key safety considerations for this synthesis?
-
Acetylene Handling: Acetylene is highly flammable and can be explosive under pressure. All equipment must be properly rated for use with acetylene, and appropriate safety protocols must be in place.[1]
-
Toxicity: this compound is toxic and an irritant to the skin and eyes. Appropriate personal protective equipment (PPE) should be worn.[1]
-
Exothermic Reaction: The reaction is exothermic. Proper temperature control and cooling systems are crucial to prevent runaway reactions.[1]
Data Presentation
Table 1: Influence of Catalyst Promoters on this compound (BD) Yield
| Catalyst Composition (Cu/Molar Ratio) | Initial BD Yield (%) | BD Yield after 8 Cycles (%) |
| CuO-MgO (0.84:0.16) | 94 | 82 |
| CuO-SiO₂ (0.84:0.16) | 90 | 70 |
| CuO-Al₂O₃ (0.84:0.16) | 66 | <10 (after 6 cycles) |
Data adapted from a study on binary nano-CuO-MOx catalysts. Reaction conditions: 2.5 g catalyst, 35 vol.% formaldehyde solution, 50 mL formaldehyde solution consumed, 90°C reaction temperature.[4]
Table 2: Industrial Reppe Synthesis Parameters and Selectivity
| Parameter | Value | Reference |
| Reactants | Acetylene, Formaldehyde | [5] |
| Catalyst Precursor | Copper(II) oxide (10-20%) and Bismuth(III) oxide (3-6%) on a silica support | [5] |
| Reaction Temperature | 100 - 110 °C | [2] |
| Pressure | 5 - 20 bar | [2] |
| Formaldehyde Concentration | 10 - 30% aqueous solution | [2] |
| Selectivity (based on HCHO) | > 90% | [2] |
| Selectivity (based on C₂H₂) | 80% | [2] |
Experimental Protocols
Protocol 1: Laboratory-Scale Reppe Synthesis of this compound
Note: This procedure involves handling acetylene gas under pressure and is hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield and pressure-rated equipment.
-
Catalyst Preparation:
-
Prepare the CuO-Bi₂O₃/SiO₂ pre-catalyst.
-
The active copper(I) acetylide catalyst is typically formed in situ.[5]
-
-
Reaction Procedure:
-
Charge a high-pressure autoclave with the prepared catalyst.[5]
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove all air.[5]
-
Introduce the aqueous formaldehyde solution (pH adjusted to the desired value, e.g., 7.0).[1]
-
Begin stirring and heat the reactor to the desired temperature (e.g., 90-110°C).[5]
-
Slowly introduce acetylene gas into the reactor, maintaining the desired partial pressure (e.g., 2-6 bar).[5]
-
Monitor the reaction progress by observing the uptake of acetylene or by taking samples for GC analysis.[1][5]
-
Once the reaction is complete (indicated by the cessation of acetylene uptake), stop the acetylene flow and cool the reactor to room temperature.[5]
-
Carefully vent the excess acetylene pressure and purge the reactor with nitrogen.[1][5]
-
-
Product Isolation:
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Manufacture of 1,4-butanediol - Chempedia - LookChem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethynylation of Formaldehyde over Binary Cu-Based Catalysts: Study on Synergistic Effect between Cu+ Species and Acid/Base Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safe handling and storage procedures for 2-Butyne-1,4-diol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-Butyne-1,4-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a toxic and corrosive solid.[1] Key hazards include:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][3][4][5]
-
Corrosivity: It causes severe skin burns and eye damage.[2][3][4][6]
-
Sensitization: It may cause an allergic skin reaction.[2][3][4]
-
Organ Damage: It may cause damage to organs, including the liver, kidneys, and blood, through prolonged or repeated exposure.[4][5][6]
-
Combustibility: It is a combustible solid.[6]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Due to its hazardous nature, the following PPE is mandatory:
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1][3]
-
Eye/Face Protection: Use safety goggles with side protection or a face shield.[1][3]
-
Skin and Body Protection: A lab coat or chemical protection suit is required.[1][6]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][7]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a cool, dry, and well-ventilated area.[2][3] Keep the container tightly closed and store it locked up.[2][3] The storage temperature should be kept below 40°C, and storage for longer than a few months should be avoided as the flakes may set.[2] It should be stored separately from incompatible materials.[2][6]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid chlorides, and acid anhydrides.[5][8] It can react violently with anhydrides, acid chlorides, mercury salts, and alkaline hydroxides or chlorides, which can generate an explosion hazard.[6]
Q5: What are the signs of decomposition and what are the hazardous decomposition products?
A5: Decomposition can be initiated by heat or contact with incompatible materials.[9] While stable under normal conditions, it can decompose explosively during distillation in the presence of impurities like alkali hydroxides or certain metal salts.[5] When heated to decomposition, it may emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[4][7]
Troubleshooting Guides
Issue: Accidental Spill
Question: What should I do in the event of a this compound spill?
Answer:
-
Evacuate and Secure the Area: Immediately evacuate the danger area.[6] Remove all sources of ignition.[2]
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the proper personal protective equipment, including a chemical protection suit and self-contained breathing apparatus for large spills.[6]
-
Contain the Spill: For small spills, you can sweep the spilled substance into covered containers.[6] If it is a powder, moisten it first to prevent dusting.[6]
-
Cleanup: Carefully collect the remainder of the material.[6] Use non-sparking tools.[2]
-
Decontaminate: Wash the spill area thoroughly.
-
Dispose of Waste: Dispose of the collected material and any contaminated cleaning supplies as hazardous waste in accordance with local regulations.[1][2]
Issue: Accidental Exposure
Question: What are the first aid measures for exposure to this compound?
Answer:
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] Rest in a half-upright position.[6] Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the skin with plenty of water for at least 15 minutes.[7] Seek immediate medical attention.[2][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[2][6]
-
Ingestion: Rinse the mouth with water.[2][6] Do NOT induce vomiting.[2][6] Seek immediate medical attention.[2][6]
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | White to yellow or beige solid | [1] |
| Melting Point | 54 - 58 °C | [1] |
| Boiling Point | 238 °C | [1][4] |
| Flash Point | 128 - 152 °C | [1] |
| Oral Toxicity (Rat LD50) | 100 - 105 mg/kg | [1] |
| Storage Temperature | Below 40 °C | [2] |
Experimental Protocols
Protocol: General Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that a safety shower and eyewash station are readily accessible.[7]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the FAQ section.
-
Ventilation: Conduct all work in a well-ventilated area or under a chemical fume hood.[2][7]
-
Dispensing: When weighing or transferring the solid, avoid the formation of dust and aerosols.[2] Use non-sparking tools.[2]
-
Reactions: If heating is required, use a controlled heating source. Avoid open flames.[2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[3] Clean the work area and decontaminate any equipment used.
-
Storage: Return the container to its designated locked storage area, ensuring the container is tightly closed.[2][3]
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. This compound or 1,4-Butynediol Manufacturers, with SDS [mubychem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalsafety.ilo.org [chemicalsafety.ilo.org]
- 7. fishersci.com [fishersci.com]
- 8. atamankimya.com [atamankimya.com]
- 9. chemcess.com [chemcess.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Butyne-1,4-diol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions involving 2-Butyne-1,4-diol, with a specific focus on troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound to 2-Butene-1,4-diol (B106632) is showing low conversion. What are the primary factors I should investigate?
Low conversion in the selective hydrogenation of this compound (BYD) to 2-Butene-1,4-diol (BED) can be attributed to several factors. The most critical aspects to examine are the catalyst activity, reaction conditions, and purity of your starting materials. Insufficient catalyst activity, suboptimal hydrogen pressure or temperature, and the presence of impurities that can poison the catalyst are common culprits.[1][2]
Q2: What are the most effective catalysts for the selective hydrogenation of this compound to 2-Butene-1,4-diol?
Palladium (Pd) and Platinum (Pt) based catalysts are widely used for this transformation.[1] For high selectivity towards the intermediate 2-Butene-1,4-diol, modified catalyst systems are often necessary. Some highly effective systems include:
-
Palladium on Calcium Carbonate (Pd/CaCO₃) with the addition of a modifier like ammonia (B1221849) has demonstrated almost complete selectivity to cis-2-butene-1,4-diol.[1][3]
-
Platinum on Silicon Carbide (Pt/SiC) at low concentrations (e.g., 0.5 wt%) has shown excellent selectivity (~96%) with high conversion of BYD (96%).[1][4]
-
Modified Palladium Catalysts , such as those supported on silica (B1680970) with a Schiff-base modification, have achieved nearly 100% selectivity to BED under mild conditions.[3]
Q3: How can I minimize the over-hydrogenation of 2-Butene-1,4-diol to 1,4-Butanediol?
Over-hydrogenation is a common issue when the catalyst is too active for both hydrogenation steps. To favor the formation of 2-Butene-1,4-diol, consider the following strategies:
-
Use of Catalyst Modifiers (Poisons): Introducing additives like ammonia or pyridine (B92270) can selectively inhibit the second hydrogenation step by competitively adsorbing on the catalyst surface.[1][3][5]
-
Optimize Reaction Conditions: Reducing the hydrogen pressure and/or reaction temperature can help favor the formation of the intermediate alkene.[1]
-
Choose a Selective Catalyst: Employing catalysts known for their high selectivity, such as Lindlar's catalyst or the modified palladium systems mentioned previously, is crucial.[6][7]
Q4: My reaction is producing significant side products other than the desired hydrogenated diols. What could be the cause?
The formation of side products like γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol can occur, particularly at high conversions with palladium catalysts.[2][8] These byproducts often result from hydrogenolysis and isomerization reactions.[5][8] High reaction temperatures can also promote the formation of undesired products.[1] Switching to a different catalyst, such as a platinum-based one, may eliminate the formation of certain side products.[1][5]
Q5: Can the purity of this compound affect the reaction conversion?
Yes, the purity of this compound is critical. Impurities present in the starting material can act as catalyst poisons, leading to deactivation of the catalyst and consequently, low conversion rates.[1] It is advisable to use high-purity this compound, which can be purified by methods such as vacuum distillation or recrystallization.[9][10]
Troubleshooting Guide
Low Conversion of this compound
| Potential Cause | Recommended Solutions |
| Insufficient Catalyst Activity | - Ensure the catalyst is fresh and has been stored properly. - Consider catalyst pre-treatment, such as reduction with H₂, to enhance activity.[1] - Increase the catalyst loading.[2] |
| Suboptimal Reaction Conditions | - Gradually increase the hydrogen pressure, as this generally boosts the reaction rate.[1][2] - Raise the reaction temperature within the optimal range for your specific catalyst system (e.g., 323–353 K for some palladium catalysts).[1][2] |
| Catalyst Poisoning | - Ensure high purity of the this compound, solvent, and hydrogen gas.[1] - Purify the starting materials if necessary. |
| Poor Mass Transfer | - Increase the stirring rate to ensure efficient mixing and contact between reactants, catalyst, and hydrogen.[1] |
Poor Selectivity to 2-Butene-1,4-diol (Over-hydrogenation)
| Potential Cause | Recommended Solutions |
| Catalyst is Too Active | - Switch to a more selective catalyst system (e.g., Pd/CaCO₃ with ammonia, Pt/SiC).[1] - The use of a Lindlar catalyst is a well-established method for selective alkyne hydrogenation.[7] |
| Absence of a Selectivity-Enhancing Modifier | - Introduce an additive such as ammonia or pyridine to the reaction mixture to selectively inhibit the second hydrogenation step.[1][3] |
| Reaction Conditions Favor Over-hydrogenation | - Reduce the hydrogen pressure and/or reaction temperature.[1] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to cis-2-Butene-1,4-diol using a Modified Palladium Catalyst
This protocol is a generalized procedure and should be adapted based on the specific catalyst and equipment used.
-
Reactor Setup:
-
Purging:
-
Seal the reactor securely.
-
Purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all air, followed by purging with hydrogen.[1]
-
-
Reaction:
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 0.2-0.8 MPa).[1]
-
Begin vigorous stirring (e.g., >1000 RPM) to ensure good mass transfer.[1]
-
Heat the reaction to the target temperature (e.g., 323–353 K).[1]
-
Monitor the reaction progress by taking aliquots and analyzing them using techniques like GC or HPLC.
-
-
Work-up and Analysis:
-
Once the desired conversion is achieved, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the solid catalyst.
-
Analyze the filtrate to determine the conversion of this compound and the selectivity for 2-Butene-1,4-diol.
-
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus suitable for high-boiling and heat-sensitive compounds.
-
-
Charging the Still:
-
Charge the crude this compound solution into the distillation flask.
-
-
Distillation:
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low conversion rates.
Reaction Pathway and Side Products
Caption: Hydrogenation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US6469221B1 - Process for the conversion of 1, 4 butynediol to 1, 4 butanediol, or a mixture of 1, 4 butenediol and 1,4 butanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Managing temperature and pressure in 2-Butyne-1,4-diol industrial production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 2-Butyne-1,4-diol. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to effectively manage temperature and pressure during production.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: What are the primary causes of low this compound yield?
Low yields can often be attributed to several factors related to reaction conditions and catalyst performance. A systematic investigation is crucial for diagnosis.
-
Suboptimal Temperature: The reaction rate is highly sensitive to temperature. Deviations from the optimal range of 90-110°C can either slow down the reaction or promote the formation of side products.[1]
-
Incorrect Acetylene (B1199291) Partial Pressure: The partial pressure of acetylene is a key driver of the reaction. Pressures below the optimal 2-6 bar range can lead to incomplete conversion.[1]
-
pH Imbalance: The pH of the reaction medium is critical for catalyst activity and stability. The ideal pH range is between 5.0 and 6.5.[1] Deviations can lead to catalyst deactivation and increased byproduct formation.
-
Catalyst Deactivation: The copper acetylide catalyst can deactivate due to the formation of "cuprene," an insoluble acetylene polymer, on its surface.[1]
Q2: How can the formation of propargyl alcohol as a byproduct be minimized?
Propargyl alcohol is a common impurity that can be controlled by optimizing reaction parameters.
-
Maintain Optimal pH: A pH maintained between 5.0 and 8.0 is generally recommended to suppress the formation of propargyl alcohol.[1]
-
Ensure Sufficient Reaction Time: Allowing the reaction to proceed to completion ensures the conversion of the propargyl alcohol intermediate to the final product.
-
Control Formaldehyde (B43269) Concentration: A continuous or staged addition of formaldehyde can help maintain an optimal concentration, favoring the formation of this compound.
Q3: What indicates catalyst deactivation, and how can it be addressed?
A decline in catalyst performance is a common issue in continuous industrial production.
-
Signs of Deactivation: A noticeable decrease in the conversion rate of formaldehyde and an increase in the selectivity towards byproducts like propargyl alcohol are strong indicators of catalyst deactivation.[1]
-
Inhibition of "Cuprene" Formation: The use of a bismuth promoter in the catalyst formulation is a widely adopted strategy to inhibit the formation of cuprene.[1]
-
Catalyst Regeneration: In some cases, the catalyst can be regenerated by oxidizing the cuprene polymer with air, followed by a reduction step to reactivate the copper catalyst.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pressure ranges for the industrial synthesis of this compound via the Reppe process?
The optimal conditions for the Reppe synthesis are a temperature range of 80-120°C, with a more specific optimal window of 90-110°C, and an acetylene partial pressure of 2-6 bar.[1]
Q2: What is the role of pH in the reaction, and what is the recommended range?
The pH of the aqueous formaldehyde solution is a critical parameter that affects both catalyst activity and stability. The recommended pH range is between 5.0 and 8.0, with an optimal range often cited as 5.0-6.5.[1]
Q3: What are the common impurities found in crude this compound?
The crude product typically contains unreacted formaldehyde, propargyl alcohol, and high-boiling point byproducts such as acetals and formals.
Q4: How can the purity of the final product be enhanced?
Purification is typically achieved through vacuum distillation, which effectively separates this compound from both lower-boiling impurities like propargyl alcohol and higher-boiling contaminants.
Data Presentation
The following tables summarize the key reaction parameters and their impact on the synthesis of this compound.
Table 1: Optimal Reaction Parameters for this compound Synthesis
| Parameter | Optimal Range | Notes |
| Temperature | 80 - 120 °C | The ideal range is 90-110°C to maximize reaction rate while minimizing side reactions.[1] |
| Acetylene Partial Pressure | 2 - 6 bar | Higher pressures can increase the reaction rate but also pose safety risks.[1] |
| pH | 5.0 - 8.0 | An optimal pH of 5.0-6.5 is crucial for catalyst performance and stability.[1] |
| Catalyst | Copper acetylide on a support | Often promoted with bismuth to inhibit byproduct formation. |
Table 2: Troubleshooting Guide for Temperature and Pressure Deviations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Temperature below 80°C | Increase temperature to the optimal range of 90-110°C to enhance reaction kinetics. |
| Acetylene pressure below 2 bar | Increase acetylene partial pressure to the 2-6 bar range to improve conversion. | |
| Increased Byproducts | Temperature above 120°C | Reduce temperature to the optimal range to minimize the formation of propargyl alcohol and other impurities. |
| pH outside the 5.0-8.0 range | Adjust pH to the optimal 5.0-6.5 range using a suitable buffer.[1] | |
| Catalyst Deactivation | High operating temperatures | Operate within the recommended temperature range to prevent rapid catalyst fouling. |
| Presence of impurities in reactants | Ensure high purity of formaldehyde and acetylene to avoid poisoning the catalyst. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Reppe Process
This protocol outlines a procedure for the synthesis of this compound in a laboratory setting.
1. Catalyst Preparation:
- Prepare a copper(II) oxide-bismuth(III) oxide catalyst on a silica (B1680970) support. The typical composition is 10-20% copper(II) oxide and 3-6% bismuth(III) oxide.
2. Reactor Setup:
- Charge a high-pressure autoclave reactor with the prepared catalyst.
- Seal the reactor and purge with nitrogen to create an inert atmosphere.
- Introduce a 30-50% aqueous solution of formaldehyde into the reactor. The pH of the solution should be adjusted to between 5.0 and 6.5.[1]
3. Reaction Execution:
- Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).
- Introduce acetylene gas into the reactor, maintaining a constant partial pressure (e.g., 5 bar).
- Monitor the reaction progress by measuring the uptake of acetylene. The reaction is typically complete when acetylene consumption ceases.
4. Product Isolation and Purification:
- Cool the reactor to room temperature and carefully vent the excess acetylene.
- Purge the reactor with nitrogen.
- Filter the reaction mixture to remove the catalyst.
- The crude product, an aqueous solution of this compound, is then purified by vacuum distillation.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for this compound synthesis.
References
Technical Support Center: Purification of 2-Butyne-1,4-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-butyne-1,4-diol, with a specific focus on the removal of unreacted formaldehyde (B43269).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: Incomplete Removal of Formaldehyde
-
Question: My final this compound product still shows significant formaldehyde content after purification. What are the possible causes and solutions?
-
Answer: Incomplete formaldehyde removal can stem from several factors depending on the purification method employed.
-
For Distillation-Based Methods (including Dimethylformal Formation):
-
Insufficient Reaction/Conversion: If converting formaldehyde to a derivative like dimethylformal, the reaction may be incomplete. Ensure the correct stoichiometric ratios of reagents (e.g., methanol) and catalyst (e.g., acid) are used. Verify the reaction time and temperature are adequate for complete conversion.
-
Inefficient Distillation: The distillation setup may not be efficient enough to separate this compound from formaldehyde or its derivatives. Key parameters to check include:
-
Column Efficiency: Use a fractionating column with sufficient theoretical plates.
-
Reflux Ratio: An inadequate reflux ratio can lead to poor separation.
-
Temperature and Pressure Control: Fluctuations in temperature and pressure can disrupt the separation process. For vacuum distillation, maintaining a stable, low pressure is crucial.
-
-
-
For Fractional Crystallization ("Sweating"):
-
Cooling Rate: Cooling the crude this compound too quickly can lead to the trapping of impurities, including formaldehyde, within the crystal lattice. A slow, controlled cooling rate is essential.
-
Incomplete Draining: Ensure that the liquid phase, which is rich in impurities, is thoroughly drained from the crystalline this compound as the temperature is gradually increased.
-
-
Issue 2: Product Loss During Purification
-
Question: I am experiencing significant loss of this compound during the purification process. How can I minimize this?
-
Answer: Product loss is a common challenge and can be addressed by optimizing the purification protocol.
-
During Distillation:
-
Thermal Decomposition: this compound can be sensitive to high temperatures. Prolonged exposure to high temperatures during distillation can lead to decomposition. It is crucial to use vacuum distillation to lower the boiling point of this compound.
-
Side Reactions: At elevated temperatures, side reactions between residual formaldehyde and this compound can occur, leading to the formation of byproducts and reducing the yield of the desired product.
-
-
During Fractional Crystallization:
-
Aggressive "Sweating": Heating the crystallized mass too quickly during the "sweating" phase can cause excessive melting of the desired product along with the impurities, leading to lower recovery. A slow and controlled temperature increase is key to selectively melting the impurity-rich fraction.
-
-
Issue 3: Purity Analysis Discrepancies
-
Question: My analytical results for formaldehyde content are inconsistent. What could be the reason?
-
Answer: Inconsistent analytical results often point to issues with sample preparation or the analytical method itself.
-
For Gas Chromatography (GC) Analysis:
-
Derivatization Issues: The derivatization of formaldehyde (e.g., with DNPH) is a critical step for GC analysis. Incomplete or inconsistent derivatization will lead to inaccurate quantification. Ensure the derivatizing agent is fresh and the reaction conditions (pH, temperature, time) are optimal.
-
Injector Temperature: A high injector temperature can cause the decomposition of the formaldehyde derivative, leading to lower measured values.
-
-
For High-Performance Liquid Chromatography (HPLC) Analysis:
-
Standard Stability: Formaldehyde standards can be unstable. Prepare fresh standards regularly and store them properly.
-
Matrix Effects: The sample matrix (the mixture containing this compound and other components) can interfere with the analysis. A proper sample clean-up or the use of a suitable internal standard can mitigate these effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted formaldehyde from this compound?
A1: The primary methods for removing unreacted formaldehyde from this compound are:
-
Chemical Conversion and Distillation: This involves reacting formaldehyde with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to form a more volatile acetal, like dimethylformal. The dimethylformal is then removed by distillation.
-
Vacuum Distillation: This method separates formaldehyde and other volatile impurities from the higher-boiling this compound by taking advantage of their different boiling points under reduced pressure.
-
Fractional Crystallization: This technique, also known as "sweating," involves slowly cooling the crude this compound to crystallize the pure compound, leaving the impurities, including formaldehyde, in the liquid phase, which is then drained off.
Q2: How can I quantify the amount of formaldehyde in my this compound sample?
A2: The most common analytical techniques for quantifying formaldehyde are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both methods typically require a derivatization step to improve the detection and separation of formaldehyde. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a stable derivative that can be readily analyzed by GC with a Flame Ionization Detector (FID) or by HPLC with a UV detector.
Q3: Are there any safety concerns when purifying this compound?
A3: Yes, there are several safety precautions to consider. This compound can be unstable at high temperatures and may decompose, potentially leading to a rapid increase in pressure. Therefore, vacuum distillation should be performed with caution, using appropriate safety shields and monitoring the temperature and pressure closely. Formaldehyde is a known carcinogen and irritant, so all handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q4: What are typical levels of unreacted formaldehyde in crude this compound?
A4: The concentration of unreacted formaldehyde in the crude product from the Reppe synthesis (the reaction of acetylene (B1199291) with formaldehyde) can vary but is typically in the range of 0.4% to 2%.
Data Presentation
The following tables summarize quantitative data related to the purification and analysis of this compound.
Table 1: Purification Method Parameters
| Purification Method | Key Parameters | Typical Values | Reference |
| Chemical Conversion & Distillation | Reagents | Methanol, Acid Catalyst (e.g., cation exchanger) | |
| Methanol to Butynediol Ratio | 0.05 - 2 kg per 1 kg of butynediol | ||
| Acidic Agent to Butynediol Ratio | 0.01 - 3 equivalents | ||
| Distillation Temperature | 50 - 180 °C (preferably 90 - 100 °C) | ||
| Vacuum Distillation | Pressure | 2 - 7 mm Hg | |
| Temperature | 120 - 145 °C | ||
| Fractional Crystallization | Initial Solidification Point | 49 - 52 °C | |
| Final Temperature | Below the eutectic point |
Table 2: Analytical Method Parameters for Formaldehyde Quantification
| Analytical Method | Derivatizing Agent | Detection Method | Key Considerations |
| Gas Chromatography (GC) | 2,4-Dinitrophenylhydrazine (DNPH) | Flame Ionization Detector (FID) | Optimization of derivatization reaction and injector temperature is crucial. |
| High-Performance Liquid Chromatography (HPLC) | 2,4-Dinitrophenylhydrazine (DNPH) | UV Detector | Mobile phase composition and gradient need to be optimized for good separation. |
Experimental Protocols
Protocol 1: Removal of Formaldehyde via Dimethylformal Formation and Distillation
This protocol is based on the method described in Japanese Patent JPH01106832A.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation column, add the crude aqueous solution of this compound containing unreacted formaldehyde.
-
Reagent Addition: For every 1 kg of this compound in the solution, add 0.15 - 0.60 kg of methanol. Add an acidic catalyst, such as a cation exchange resin, corresponding to 0.04 - 1.0 equivalents relative to the butynediol.
-
Reaction and Distillation: Heat the mixture to 90 - 100 °C with stirring. The formaldehyde reacts with methanol to form dimethylformal.
-
Fractional Distillation: The lower-boiling dimethylformal (boiling point: 42 °C) is distilled off, effectively removing the formaldehyde from the reaction mixture.
-
Product Isolation: After the complete removal of dimethylformal, the remaining mixture can be further purified by vacuum distillation to isolate the this compound.
Protocol 2: Quantification of Formaldehyde by GC-FID after DNPH Derivatization
-
Sample Preparation: Accurately weigh a sample of the this compound and dissolve it in a suitable solvent (e.g., acetonitrile).
-
Derivatization: To a known volume of the sample solution, add an excess of a DNPH solution (typically in an acidic medium). Allow the reaction to proceed at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization of the formaldehyde.
-
Extraction: After the reaction, neutralize the solution and extract the formaldehyde-DNPH derivative into an organic solvent (e.g., hexane (B92381) or dichloromethane).
-
GC-FID Analysis:
-
Injector: Set the injector temperature to a point that ensures volatilization of the derivative without causing decomposition (e.g., 250 °C).
-
Column: Use a capillary column suitable for the separation of the DNPH derivatives (e.g., a non-polar or medium-polar column).
-
Oven Program: Implement a temperature program that allows for the separation of the formaldehyde-DNPH derivative from other components in the sample.
-
Detector: The Flame Ionization Detector (FID) is used for quantification.
-
-
Quantification: Prepare a calibration curve using standard solutions of the formaldehyde-DNPH derivative of known concentrations. The concentration of formaldehyde in the original sample is determined by comparing the peak area of the derivative in the sample chromatogram to the calibration curve.
Mandatory Visualization
Caption: Workflow for the removal of unreacted formaldehyde from this compound.
Caption: Troubleshooting logic for incomplete formaldehyde removal.
Technical Support Center: 2-Butyne-1,4-diol Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with 2-butyne-1,4-diol in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in its solid form and in aqueous solutions?
A1: As a solid, this compound is stable at room temperature when stored in a tightly sealed container, protected from light, heat, and ignition sources.[1] However, in aqueous solutions, its stability can be compromised. Aqueous solutions of this compound have a tendency to become acidic over time, which can be an indicator of degradation.[2][3] The compound is also sensitive to air and moisture.[1][4]
Q2: What factors can lead to the degradation of this compound in aqueous solutions?
A2: Several factors can cause the degradation of this compound in aqueous solutions, including:
-
pH: Both acidic (pH < 4) and basic (pH > 9) conditions can lead to instability, potentially causing violent decomposition, polymerization, or isomerization.[2]
-
Temperature: Elevated temperatures (above 50°C) decrease stability and can lead to thermal decomposition and polymerization, which can be violent.[2]
-
Presence of Catalysts: Certain metal salts, particularly mercury salts, can catalyze violent decomposition, especially under acidic conditions.[2][3]
-
Exposure to Air/Oxygen: this compound is susceptible to oxidation.[2][3]
Q3: What are the known incompatible substances with this compound?
A3: this compound is incompatible with a range of substances, and contact with them can trigger vigorous reactions and decomposition. These include strong oxidizing agents, strong acids, strong bases, finely powdered metals, acid anhydrides, and acid chlorides.[2]
Q4: What are the hazardous decomposition products of this compound?
A4: Upon heating to decomposition, this compound can release acrid smoke and toxic fumes, such as carbon monoxide and carbon dioxide.[1] In the presence of impurities like alkali hydroxides or mercury salts, decomposition can be explosive, particularly during distillation or at high temperatures.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the aqueous solution | Oxidation or degradation of the compound. | 1. Prepare fresh solutions for daily use.2. Protect stock solutions from light and air (e.g., use amber vials with a nitrogen headspace).3. De-gas solvents prior to use to eliminate dissolved oxygen. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products. | 1. Verify the identity of the primary peak as this compound using a reference standard.2. Conduct a forced degradation study (see Experimental Protocols section) to identify potential degradation products.3. Optimize chromatographic conditions for better separation of the main peak from impurities. |
| Inconsistent experimental outcomes | Instability of this compound in the experimental medium. | 1. Measure and monitor the pH of your reaction mixture or solvent system.2. If pH fluctuations are suspected, use a buffer to maintain a stable pH.3. Reduce the time between solution preparation and its use in the experiment.4. Maintain strict temperature control throughout the experiment. |
| Violent reaction or decomposition | Incompatibility with other reagents or experimental conditions. | 1. Thoroughly review all reagents and materials for known incompatibilities with this compound.2. Refrain from heating solutions of this compound in the presence of strong acids, bases, or metal salts.3. Avoid distilling this compound if impurities are present. |
Summary of Stability Data
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents over time. It is recommended that researchers conduct their own stability studies tailored to their specific experimental conditions. The following table offers a qualitative overview of known stability information.
| Condition | Stability | Potential Degradation Pathway |
| Water | Aqueous solutions may become acidic over time, indicating degradation.[2][3] | Acid-catalyzed degradation. |
| Acidic Conditions (e.g., pH < 4) | Unstable; can result in violent decomposition, especially with mercury salts.[2] | Acid-catalyzed hydration of the alkyne, polymerization. |
| Basic Conditions (e.g., pH > 9) | Unstable; should not be treated with basic catalysts without a solvent at room temperature.[2] | Base-catalyzed isomerization, polymerization, or decomposition. |
| Elevated Temperature (> 50°C) | Stability diminishes with increasing temperature; decomposition can be violent.[2] | Thermal decomposition, polymerization. |
| Exposure to Air/Oxygen | Sensitive to oxidation.[2] | Formation of various oxidized species. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution of the compound at 80°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period, in accordance with ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze the stressed samples at each time point using a stability-indicating analytical method (see Protocol 2: HPLC Analysis).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products. The aim is to achieve 5-20% degradation to prevent the formation of secondary degradation products.
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To separate, identify, and quantify this compound and its impurities or degradation products.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate ratio of water and organic solvent.
-
Degas the mobile phase before use.
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample or standard solution.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a reference standard.
-
Quantify the amount of this compound and any degradation products by comparing their peak areas to the calibration curve.
-
-
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solutions.
Caption: Workflow for the forced degradation study of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for 2-Butyne-1,4-diol Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Butyne-1,4-diol, a critical intermediate in the synthesis of pharmaceuticals and other high-value chemicals, is paramount to ensure the quality, safety, and efficacy of the final product. This guide provides a comparative analysis of key analytical methods for assessing the purity of this compound, offering insights into their principles, performance, and practical considerations. The primary techniques covered are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and the specific goals of the analysis. While Gas Chromatography is well-suited for volatile and thermally stable compounds, HPLC is a versatile technique for a broader range of analytes, including non-volatile and thermally labile substances.[1][2][3][4][5] Quantitative NMR offers an absolute quantification method without the need for identical reference standards for each impurity.
subgraph "cluster_analyte" { label="Analyte Properties"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Analyte" [label="this compound Sample"]; }
subgraph "cluster_methods" { label="Analytical Methods"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "GC" [label="Gas Chromatography (GC)"]; "HPLC" [label="High-Performance Liquid\nChromatography (HPLC)"]; "qNMR" [label="Quantitative NMR (qNMR)"]; }
subgraph "cluster_considerations" { label="Key Considerations"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "Volatility" [label="Volatility & Thermal Stability"]; "Impurity_Profile" [label="Expected Impurity Profile\n(Volatile vs. Non-Volatile)"]; "Quantification_Need" [label="Absolute vs. Relative\nQuantification"]; }
"Analyte" -> "Volatility" [color="#4285F4"]; "Analyte" -> "Impurity_Profile" [color="#4285F4"]; "Analyte" -> "Quantification_Need" [color="#4285F4"];
"Volatility" -> "GC" [label="High", color="#34A853"]; "Volatility" -> "HPLC" [label="Low to High", color="#EA4335"]; "Impurity_Profile" -> "GC" [label="Volatile", color="#34A853"]; "Impurity_Profile" -> "HPLC" [label="Broad Range", color="#EA4335"]; "Quantification_Need" -> "qNMR" [label="Absolute", color="#FBBC05"]; "Quantification_Need" -> "GC" [label="Relative (with standards)", color="#34A853"]; "Quantification_Need" -> "HPLC" [label="Relative (with standards)", color="#EA4335"];
"GC" -> "Decision" [label="Select GC", color="#34A853"]; "HPLC" -> "Decision" [label="Select HPLC", color="#EA4335"]; "qNMR" -> "Decision" [label="Select qNMR", color="#FBBC05"];
"Decision" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Method Selection"]; }
Caption: Logical workflow for selecting an analytical technique.Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and qNMR for the purity analysis of small organic molecules. It should be noted that while specific validated methods for this compound are not abundant in publicly available literature, this comparison is based on methods for structurally related compounds and general principles of method validation.[6]
| Validation Parameter | Gas Chromatography (GC-FID) - Representative | High-Performance Liquid Chromatography (HPLC-UV) - Representative | Quantitative NMR (¹H qNMR) - Representative | ICH Guideline Recommendations |
| Specificity | Demonstrated by the absence of interfering peaks at the retention time of the analyte. | Chromatographic separation of butynediol from potential impurities and degradation products. Peak purity can be assessed using a photodiode array (PDA) detector.[6] | Signal specificity is achieved through unique chemical shifts for the analyte and internal standard. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] |
| Linearity (r²) | ≥ 0.995 | Typically ≥ 0.995 | Excellent, directly proportional to the number of nuclei. | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally acceptable.[6] |
| Accuracy (% Recovery) | To be determined by spiking with known concentrations. | To be determined by spiking a placebo with known concentrations of butynediol. | High accuracy as it is a primary ratio method. | For an assay of a drug substance, accuracy is typically expected to be within 98.0-102.0%.[6] |
| Precision (% RSD) | Repeatability (intra-day) and intermediate precision (inter-day) to be assessed. | Repeatability (intra-day) and intermediate precision (inter-day) to be assessed. | High precision, with RSD values often below 1%. | For an assay, the Relative Standard Deviation (RSD) should typically be ≤ 2%.[6] |
| Limit of Detection (LOD) | Dependent on detector and analyte. | Dependent on detector and analyte's chromophore. | Generally higher than chromatographic methods. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Dependent on detector and analyte. | Dependent on detector and analyte's chromophore. | Generally higher than chromatographic methods. | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
Experimental Protocols
Gas Chromatography (GC) Method
Principle: The sample is vaporized and injected onto a chromatographic column where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification. For polar compounds like this compound, derivatization may be necessary to improve volatility and peak shape.[7]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for polar analytes (e.g., polyethylene (B3416737) glycol phase).
-
Autosampler and data acquisition system.
Reagents:
-
This compound reference standard.
-
High-purity solvent (e.g., methanol (B129727), acetone).
-
Carrier gas (e.g., Helium or Nitrogen).
-
FID gases (Hydrogen and Air).
-
(Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS).[7]
Chromatographic Conditions (Example):
-
Column: DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
"Sample_Prep" [label="Sample Preparation\n(Dissolve in solvent, optional derivatization)"]; "Injection" [label="GC Injection"]; "Separation" [label="Separation on Capillary Column"]; "Detection" [label="Detection (FID or MS)"]; "Data_Analysis" [label="Data Analysis\n(Peak integration, quantification)"];
"Sample_Prep" -> "Injection" [label="Inject sample"]; "Injection" -> "Separation" [label="Vaporized sample carried by gas"]; "Separation" -> "Detection" [label="Separated components elute"]; "Detection" -> "Data_Analysis" [label="Generate chromatogram"]; }
Caption: General workflow for GC analysis.High-Performance Liquid Chromatography (HPLC) Method
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. Detection is typically performed using a UV detector or a Refractive Index Detector (RID).[6]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or RID detector.
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Data acquisition and processing software.
Reagents:
-
This compound reference standard.
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water).
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic mixture of water and methanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm or RID.[7]
-
Injection Volume: 10 µL.
"Sample_Prep" [label="Sample Preparation\n(Dissolve in mobile phase)"]; "Injection" [label="HPLC Injection"]; "Separation" [label="Separation on C18 Column"]; "Detection" [label="Detection (UV or RID)"]; "Data_Analysis" [label="Data Analysis\n(Peak integration, quantification)"];
"Sample_Prep" -> "Injection" [label="Inject sample"]; "Injection" -> "Separation" [label="Sample carried by liquid mobile phase"]; "Separation" -> "Detection" [label="Separated components elute"]; "Detection" -> "Data_Analysis" [label="Generate chromatogram"]; }
Caption: General workflow for HPLC analysis.Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity and weight. The signal intensity is directly proportional to the number of nuclei.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Volumetric flasks and pipettes.
Reagents:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., D₂O, DMSO-d₆).
Experimental Protocol (General):
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer an aliquot to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of this compound based on the integral values, molar masses, and weights of the analyte and the internal standard.
"Sample_Prep" [label="Accurate Weighing of Sample\nand Internal Standard"]; "Dissolution" [label="Dissolution in Deuterated Solvent"]; "NMR_Acquisition" [label="¹H NMR Spectrum Acquisition"]; "Data_Processing" [label="Spectral Processing and Integration"]; "Purity_Calculation" [label="Purity Calculation"];
"Sample_Prep" -> "Dissolution"; "Dissolution" -> "NMR_Acquisition"; "NMR_Acquisition" -> "Data_Processing"; "Data_Processing" -> "Purity_Calculation"; }
Caption: General workflow for qNMR analysis.References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Butyne-1,4-diol
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-butyne-1,4-diol and its structurally related alternatives, 1,4-butanediol (B3395766) and 2-butene-1,4-diol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their spectral features to aid in structural elucidation and quality control.
¹H and ¹³C NMR Data Comparison
The following tables summarize the key quantitative ¹H and ¹³C NMR data for this compound, 1,4-butanediol, and 2-butene-1,4-diol. The data has been compiled from various spectral databases.
Table 1: ¹H NMR Data Comparison
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | HOCH₂-C≡C-CH₂OH | Hₐ (-CH₂) | ~4.2 | Singlet | - | 4H |
| Hₑ (-OH) | Variable | Singlet | - | 2H | ||
| 1,4-Butanediol | HOCH₂-CH₂-CH₂-CH₂OH | Hₐ (-CH₂O-) | ~3.6 | Triplet | ~6.5 | 4H |
| Hₑ (-CH₂-) | ~1.6 | Quintet | ~6.5 | 4H | ||
| Hₒ (-OH) | Variable | Singlet | - | 2H | ||
| 2-Butene-1,4-diol (cis) | cis-HOCH₂-CH=CH-CH₂OH | Hₐ (=CH) | ~5.8 | Triplet | ~4.5 | 2H |
| Hₑ (-CH₂O-) | ~4.2 | Doublet | ~4.5 | 4H | ||
| Hₒ (-OH) | Variable | Singlet | - | 2H |
Table 2: ¹³C NMR Data Comparison
| Compound | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | HOCH₂-C≡C-CH₂OH | C₁ (-CH₂) | ~50 |
| C₂ (C≡C) | ~85 | ||
| 1,4-Butanediol | HOCH₂-CH₂-CH₂-CH₂OH | C₁ (-CH₂O-) | ~62 |
| C₂ (-CH₂-) | ~30 | ||
| 2-Butene-1,4-diol (cis) | cis-HOCH₂-CH=CH-CH₂OH | C₁ (-CH₂O-) | ~58 |
| C₂ (=CH) | ~129 |
Experimental Protocols
The following are general experimental protocols for acquiring ¹H and ¹³C NMR spectra for the analysis of diols.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the diol sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16, depending on the sample concentration.
-
Relaxation Delay (D1): 1-5 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals.
-
Determine the multiplicity and coupling constants of the signals.
-
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 20-50 mg of the diol sample in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 128 to 1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference.
-
Visualization of NMR Analysis
The following diagrams illustrate the relationship between the chemical structure of this compound and its expected NMR signals, and the general workflow of an NMR experiment.
Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.
Caption: A generalized workflow for conducting NMR analysis.
A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 2-Butyne-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-Butyne-1,4-diol with relevant alternative compounds. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding of the functional group analysis of this important chemical intermediate.
Introduction to this compound and its Spectroscopic Analysis
This compound is a versatile chemical building block characterized by the presence of two primary alcohol functional groups and an internal carbon-carbon triple bond. This unique combination of functional groups makes FTIR spectroscopy an ideal technique for its characterization. FTIR analysis provides a rapid and non-destructive method to identify the key vibrational modes within the molecule, offering a molecular "fingerprint" that can be used for identification, purity assessment, and reaction monitoring.
This guide will compare the FTIR spectrum of this compound with that of 1,4-Butanediol (its saturated analog) and Propargyl Alcohol (a terminal alkyne with a hydroxyl group) to highlight the characteristic absorption bands of its constituent functional groups.
Comparative Analysis of FTIR Spectra
The FTIR spectrum of this compound is distinguished by the presence of absorption bands corresponding to O-H, C-O, C≡C, and sp3 C-H vibrations. The table below summarizes the key absorption peaks observed in the experimental spectrum of this compound and compares them with the characteristic peaks of the alternative compounds.
| Functional Group | Vibration Mode | This compound (Experimental, cm⁻¹) | 1,4-Butanediol (Literature, cm⁻¹) | Propargyl Alcohol (Literature, cm⁻¹) | General Literature Range (cm⁻¹) |
| Hydroxyl | O-H Stretch (H-bonded) | ~3290 (broad) | ~3330 (broad) | ~3300 (broad) | 3200-3600 |
| Alkynyl | ≡C-H Stretch | Not Applicable | Not Applicable | ~3300 (sharp) | 3250-3350 |
| Alkynyl | C≡C Stretch | ~2230 (weak) | Not Applicable | ~2120 (weak) | 2100-2260 |
| Alkyl | C-H Stretch | ~2870, ~2930 | ~2860, ~2940 | ~2850, ~2920 | 2850-3000 |
| Alcohol | C-O Stretch | ~1020 | ~1050 | ~1030 | 1000-1260 |
| Hydroxyl | O-H Bend | ~1430 | ~1450 | ~1420 | 1330-1470 |
Note: The experimental data for this compound is interpreted from the NIST WebBook IR spectrum. Literature values for comparison compounds are sourced from their respective NIST WebBook entries and other spectroscopic databases.
Experimental Protocol: ATR-FTIR Spectroscopy of this compound
This protocol outlines the procedure for obtaining a high-quality FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound (solid)
-
Spatula
-
Isopropyl alcohol or other suitable solvent for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
-
Sample Preparation:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
-
Sample Measurement:
-
Lower the ATR anvil to apply consistent pressure on the solid sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.
-
-
Cleaning:
-
After the measurement is complete, raise the anvil and carefully remove the sample from the crystal surface.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.
-
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for identifying the functional groups in an unknown sample using FTIR spectroscopy, with this compound as an example.
A Comparative Guide to Catalytic Activity in 2-Butyne-1,4-diol Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 2-butyne-1,4-diol is a pivotal reaction in synthetic chemistry, yielding valuable intermediates such as 2-butene-1,4-diol (B106632) and 1,4-butanediol, which are crucial building blocks in the pharmaceutical and fine chemical industries. The efficiency of this transformation is highly dependent on the catalytic system employed, influencing both the conversion of the starting material and the selectivity towards the desired product. This guide provides an objective comparison of various catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific applications.
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the hydrogenation of this compound, highlighting key parameters such as the catalyst composition, support material, reaction conditions, and the resulting conversion and selectivity.
| Catalyst | Support | Conversion of this compound (%) | Selectivity for 2-Butene-1,4-diol (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) |
| 1% Pd/CaCO₃-NH₃ | CaCO₃ | Not Specified | ~100 | Not Specified | Not Specified | Not Specified |
| 0.5 wt% Pt/SiC | SiC | 96 | ~96 | Not Specified | Not Specified | Not Specified |
| Pd/SiO₂-Schiff base | SiO₂ | 95.2 | ~100 | 50 | 2 | 4 |
| Cu-SAs-TiO₂ | TiO₂ | ~100 | 99.4 | Ambient | Ambient | Not Specified |
| AgCu–C₃N₄ SAC | C₃N₄ | >99 | >99 | Not Specified | Not Specified | Not Specified |
| Raney® Nickel | - | High | High (for 1,4-butanediol) | 70 | 6.9 | Not Specified |
| 1% Pt/CaCO₃ | CaCO₃ | Nearly 100 | 83 (for 2-butene-1,4-diol) | Not Specified | Not Specified | Not Specified |
| Cs-doped Pt | Not Specified | Not Specified | >99 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A generalized experimental protocol for the hydrogenation of this compound in a batch reactor is outlined below. This protocol is a synthesis of methodologies described in the cited literature and should be adapted based on the specific catalyst and desired outcome.
General Procedure for Batch Hydrogenation
-
Catalyst Preparation and Activation:
-
The catalyst is weighed and placed into a high-pressure autoclave or a batch reactor.
-
If required, the catalyst is pre-treated in situ. For instance, some catalysts may require reduction under a hydrogen flow at a specific temperature to activate the metallic sites. For catalysts requiring additives, such as the Pd/CaCO₃-NH₃ system, the additive is introduced at this stage.
-
-
Reaction Setup:
-
The reactor is charged with the solvent (e.g., ethanol, water, or a mixture) and the this compound substrate.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.
-
-
Hydrogenation Reaction:
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to the specified temperature while being stirred vigorously to ensure good mass transfer.
-
The progress of the reaction is monitored by taking samples at regular intervals.
-
-
Product Analysis:
-
Upon completion, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by filtration.
-
The liquid product mixture is analyzed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of this compound and the selectivity towards 2-butene-1,4-diol and other products like 1,4-butanediol.[1]
-
Visualizing the Process
To better understand the experimental process and the chemical transformation, the following diagrams have been generated.
Caption: A generalized experimental workflow for the catalytic hydrogenation of this compound.
Caption: A simplified reaction pathway for the hydrogenation of this compound.
Discussion of Catalytic Systems
The choice of catalyst has a profound impact on the outcome of the hydrogenation of this compound.
-
Palladium-based catalysts are widely used and can be highly selective. For instance, the 1% Pd/CaCO₃ system, when modified with ammonia (B1221849), shows excellent selectivity (approaching 100%) for the semi-hydrogenation to cis-2-butene-1,4-diol.[2][3][4][5] The ammonia is thought to competitively adsorb on the palladium surface, modifying its electronic properties and preventing over-hydrogenation.[2][3][4][5] Schiff-base modified Pd nanoparticles on silica (B1680970) also demonstrate high conversion and selectivity under mild conditions.[3][6]
-
Platinum-based catalysts are also effective, and like palladium catalysts, their selectivity can be tuned. For example, a 0.5 wt% Pt on silicon carbide (SiC) support provides high conversion and selectivity for 2-butene-1,4-diol.[7] Doping platinum catalysts with alkali metals, such as cesium, can significantly enhance the selectivity towards the olefinic diol to over 99%.[8] The increase in basic strength of the catalyst is suggested to increase the electron density of platinum, leading to faster desorption of the butenediol product.[2][3]
-
Nickel-based catalysts , particularly Raney® Nickel, are a cost-effective alternative to precious metal catalysts and are often used for the complete hydrogenation to 1,4-butanediol.[2][9] While highly active, controlling the selectivity for the intermediate 2-butene-1,4-diol can be more challenging with nickel catalysts.[10]
-
Bimetallic and Single-Atom Catalysts (SACs) represent a modern approach to catalyst design. Bimetallic systems, such as AgCu on a C₃N₄ support, can exhibit synergistic effects where one metal activates hydrogen and the other activates the alkyne, leading to high activity and selectivity.[11][12] Similarly, copper single atoms supported on TiO₂ have shown remarkable performance in the photocatalytic semi-hydrogenation of this compound, achieving near-quantitative conversion and selectivity under ambient conditions.[13]
Conclusion
The selection of an appropriate catalyst for the hydrogenation of this compound is a critical decision that influences both the yield and purity of the desired product. Palladium and platinum-based catalysts offer high selectivity for the semi-hydrogenation to 2-butene-1,4-diol, which can be further enhanced by the use of additives or specialized supports. For the complete hydrogenation to 1,4-butanediol, Raney® Nickel provides a robust and economical option. Emerging catalyst technologies, such as bimetallic and single-atom catalysts, offer promising avenues for achieving exceptional performance under mild and sustainable conditions. Researchers should carefully consider the desired product, cost, and reaction conditions when selecting a catalytic system for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient selective hydrogenation of this compound to 2-butene-1,4-diol by silicon carbide supported platinum catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Hydrogenation Properties of Ni-Based Bimetallic Catalysts | MDPI [mdpi.com]
- 11. Expedient alkyne semi-hydrogenation by using a bimetallic AgCu–C3N4 single atom catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Expedient alkyne semi-hydrogenation by using a bimetallic AgCu–C 3 N 4 single atom catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02469A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 2-Butyne-1,4-diol and 1,4-butanediol in Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of diol monomers is a critical determinant of the final properties of polyesters, influencing their thermal stability, mechanical strength, and functional capabilities. This guide provides an objective comparison of two butanediol (B1596017) isomers, the unsaturated 2-butyne-1,4-diol and the saturated 1,4-butanediol (B3395766), in the context of polyester (B1180765) synthesis. By presenting available experimental data and detailed synthesis protocols, this document aims to equip researchers with the necessary information to make informed decisions for their material design and development endeavors.
Performance Comparison: Key Quantitative Data
The introduction of a carbon-carbon triple bond in the backbone of polyesters derived from this compound imparts unique characteristics compared to their saturated counterparts synthesized from 1,4-butanediol. The rigid, linear nature of the alkyne group can significantly influence chain packing and intermolecular interactions, leading to differences in thermal and mechanical properties. While extensive comparative data for polyesters synthesized under identical conditions is still an area of ongoing research, the following table summarizes key findings from existing literature.
| Property | Polyester from this compound | Polyester from 1,4-butanediol | Notes |
| Thermal Properties | |||
| Melting Temperature (Tm) | 50-90 °C (with various diacids)[1] | ~52-65 °C (with adipic or sebacic acid)[2] | The melting point of polyesters from this compound is influenced by the specific dicarboxylic acid used. |
| Glass Transition Temperature (Tg) | Higher than analogous polyesters from 1,4-butanediol[3] | Typically below room temperature for aliphatic polyesters | The rigidity of the alkyne group in the polymer backbone restricts segmental motion, leading to a higher Tg.[3] |
| Mechanical Properties | |||
| Tensile Strength | Data not readily available for direct comparison | ~21.5 MPa (for Poly(butylene succinate-co-adipate))[1] | Polyesters based on 2-butene-1,4-diol (B106632) (a derivative of this compound) have been reported to outperform 1,4-butanediol-based polyesters in mechanical properties.[4] |
| Elongation at Break | Data not readily available for direct comparison | ~766.2% (for Poly(butylene succinate-co-adipate))[1] | The rigid nature of the alkyne bond may lead to more brittle materials compared to the flexible aliphatic chain of 1,4-butanediol-based polyesters. |
| Molecular Weight | |||
| Number Average Molecular Weight (Mn) | Up to 20,000 Da (by polycondensation of diacid dichlorides)[1] | Mn of 16,000 Da (for poly(butylene adipate)) has been achieved.[5] | Achieving high molecular weight polyesters from this compound can be challenging due to side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters from both diols are provided below. These protocols are based on established literature and offer a starting point for laboratory-scale synthesis.
Synthesis of Polyester from this compound and Adipoyl Chloride
This protocol is adapted from the pyridine-catalyzed polycondensation method, which has shown the best results for achieving higher molecular weight polyesters with this compound.[1]
Materials:
-
This compound (ByD)
-
Adipoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve this compound and anhydrous pyridine in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of adipoyl chloride in anhydrous dichloromethane to the cooled reaction mixture with constant stirring. An excess of the diacid dichloride is often used to achieve higher molecular weights.[1]
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 24 hours.
-
Concentrate the resulting polymer solution using a rotary evaporator.
-
Precipitate the polymer by pouring the concentrated solution into a large excess of cold methanol.
-
Collect the precipitated polyester by filtration and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Synthesis of Polyester from 1,4-butanediol and Adipic Acid
This protocol describes a common melt polycondensation method for synthesizing aliphatic polyesters.[2][5]
Materials:
-
1,4-butanediol (BDO)
-
Adipic acid
-
Catalyst (e.g., phosphoric acid (H₃PO₄) or titanium(IV) butoxide)
-
Nitrogen gas
Procedure:
-
In a three-necked reaction vessel equipped with a mechanical stirrer and a nitrogen inlet/outlet, add adipic acid and 1,4-butanediol. A slight excess of the diol is often used to compensate for any loss due to volatility at high temperatures.[5]
-
Add the catalyst to the reaction mixture.
-
Heat the mixture under a nitrogen atmosphere. The temperature is typically increased in stages. For the initial esterification (dehydration), the temperature is raised to around 190°C and held for a few hours while water is distilled off.[2][5]
-
For the polycondensation stage, apply a vacuum and increase the temperature further (e.g., up to 230°C) to facilitate the removal of byproducts and drive the reaction towards higher molecular weights.[2]
-
Continue the reaction under vacuum with stirring until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor and extrude the molten polymer. The polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).
Visualizing the Synthesis and Comparison
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
The choice between this compound and 1,4-butanediol for polyester synthesis offers a distinct trade-off between functionality and established performance. Polyesters derived from 1,4-butanediol are well-characterized, often exhibiting good mechanical properties and thermal stability suitable for a range of applications. In contrast, the incorporation of this compound introduces a reactive alkyne group into the polymer backbone. This functionality opens up avenues for post-polymerization modification via "click" chemistry, allowing for the attachment of various molecules to tailor the material for specific applications, such as in drug delivery or advanced materials.
However, the synthesis of high molecular weight polyesters from this compound can be more challenging, and there is a need for more comprehensive studies directly comparing the mechanical properties of these alkyne-containing polyesters with their saturated analogs. The inherent rigidity of the butyne unit suggests that these polyesters may exhibit higher glass transition temperatures but potentially lower flexibility.
For researchers seeking to develop novel functional materials with tunable properties, this compound presents an exciting platform. For applications where well-established mechanical performance and processability are paramount, 1,4-butanediol remains a robust and reliable choice. Further research focusing on the direct, side-by-side comparison of polyesters synthesized from these two diols under identical conditions will be invaluable in fully elucidating their respective advantages and limitations.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Properties of Poly(butylene adipate-co-terephthalate)/thermoplastic Hydroxypropyl Starch Composite Films Reinforced with Nano-Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diols as Chain Extenders in Polymer Synthesis
For researchers, scientists, and professionals in polymer chemistry and drug development, the selection of a diol chain extender is a critical step in designing polymers with specific, predictable performance characteristics. Chain extenders, typically low-molecular-weight diols, react with isocyanate groups in polyurethane prepolymers or with diacids in polyesters to build molecular weight and form the "hard segments" of the polymer. These hard segments are crucial in determining the final mechanical and thermal properties of the material.[1][2]
This guide provides a comparative analysis of various diols used as chain extenders, focusing on how their structural differences—primarily chain length and linearity—impact the performance of the resulting polymers. The information is supported by experimental data and detailed methodologies to aid in the rational design of polymers for applications ranging from medical devices to drug delivery systems.
Comparative Performance of Diol Chain Extenders
The structure of the diol chain extender significantly influences the properties of the final polymer. In polyurethanes, shorter chain diols generally lead to materials with higher hardness, greater tensile strength, and a higher modulus, due to more organized and stronger hydrogen bonding in the hard segments.[3][4] Conversely, longer-chain diols increase the flexibility of the polymer backbone, resulting in more elastic materials with higher elongation at break but lower tensile strength and modulus.[5][6]
An "odd-even" effect has also been observed, where diols with an even number of carbon atoms (like 1,4-butanediol) tend to result in better molecular chain packing and hydrogen bonding, leading to superior mechanical properties compared to those with an odd number of carbons.[7]
Data Presentation: Mechanical Properties
The following table summarizes the typical mechanical properties of polyurethanes synthesized with different linear aliphatic diol chain extenders. While absolute values can vary based on the specific polyol, diisocyanate, and synthesis conditions, the general trends are consistently observed.[1][6]
| Diol Chain Extender | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 1,4-Butanediol (B3395766) (BDO) | HO-(CH₂)₄-OH | ~35 - 50 | ~400 - 600 | ~20 - 50 |
| 1,6-Hexanediol (HDO) | HO-(CH₂)₆-OH | ~30 - 45 | ~500 - 700 | ~15 - 40 |
| 1,8-Octanediol (ODO) | HO-(CH₂)₈-OH | 20.8 | 255 | - |
| 1,10-Decanediol (DDO) | HO-(CH₂)₁₀-OH | 25.3 | 254 | - |
| 1,12-Dodecanediol (DDDO) | HO-(CH₂)₁₂-OH | 17.7 | 1098 | 96.6 |
Data compiled from multiple sources; specific comonomers and synthesis conditions may vary between data points.[1][6]
Data Presentation: Thermal Properties
The choice of diol also affects the thermal characteristics of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm). For instance, using 1,3-butanediol (B41344) (1,3-BDO) as a chain extender instead of the more linear 1,4-butanediol (1,4-BDO) can lead to a higher Tg.[8] The incorporation of bulky or flexible chain extenders like cardanol (B1251761) diol can lower the Tg and modulus while enhancing thermal stability and hydrophobicity.[9]
| Diol Chain Extender | Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Key Observation |
| 1,4-Butanediol (1,4-BDO) | Thermoplastic Polyurethane (TPU) | Base Value | 139 - 150 °C | Common for TPUs, indicates crystalline hard segments. |
| 1,3-Butanediol (1,3-BDO) | Thermoplastic Polyurethane (TPU) | ~10-15 °C Higher than 1,4-BDO | No Melting Temperature | The branched structure hinders crystallization of hard segments.[8] |
| Butane Diol | Aqueous Polyurethane | Base Value | - | Resulted in a brittle film. |
| Cardanol Diol | Aqueous Polyurethane | Lower than Butane Diol | - | Resulted in soft, flexible films with enhanced thermal stability.[9] |
Experimental Protocols
Reproducible experimental design is fundamental to comparative materials science. The following sections detail common protocols for synthesizing and characterizing polymers using diol chain extenders.
Polyurethane Synthesis: Prepolymer Method
The prepolymer method is a two-step process that allows for greater control over the polymer structure compared to the one-shot method.[1]
Step 1: Prepolymer Synthesis
-
Reactants: Polyol (e.g., Poly(tetramethylene ether) glycol - PTMG), Diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI). An excess of MDI is used.
-
Procedure: a. The polyol is dried under vacuum at an elevated temperature (e.g., 80-90°C) for several hours to remove moisture. b. The dried polyol is charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature control. c. The MDI is melted and added to the reactor. d. The mixture is heated (e.g., to 60-80°C) and stirred under a nitrogen atmosphere for 1-2 hours until the isocyanate (NCO) content reaches the theoretical value, which can be confirmed by titration.
Step 2: Chain Extension
-
Reactants: Synthesized prepolymer, Diol Chain Extender (e.g., 1,4-butanediol).
-
Procedure: a. The prepolymer is cooled to a suitable temperature (e.g., 50-60°C). b. The diol chain extender is added to the prepolymer with vigorous stirring. c. After thorough mixing, the mixture is degassed under vacuum to remove any entrapped air bubbles. d. The mixture is then poured into a preheated mold and cured in an oven at a specific temperature (e.g., 100-120°C) for several hours to form the final polyurethane elastomer.[1]
Mechanical Property Analysis: Tensile Testing
Tensile testing provides crucial information about a material's strength, stiffness, and ductility.[5][6]
-
Specimen Preparation: Polymer films or sheets are cut into a standard "dog-bone" shape according to ASTM standards (e.g., ASTM D638).
-
Instrumentation: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force.
-
Procedure: a. The dimensions (width and thickness) of the specimen's narrow section are measured precisely. b. The specimen is mounted securely in the grips of the testing machine. c. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Analysis: A stress-strain curve is generated from the load and displacement data. From this curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.[6]
-
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal transitions of a polymer, such as the glass transition (Tg) and melting (Tm).[6]
-
Sample Preparation: A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Procedure: a. The sample is placed in the DSC cell alongside an empty reference pan. b. The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the material's prior thermal history. For example, heat from room temperature to 200°C, cool to -50°C, and then reheat to 200°C at a constant rate (e.g., 10°C/min).
-
Data Analysis: The DSC curve plots heat flow versus temperature.
-
Glass Transition Temperature (Tg): Identified as a step-like change in the baseline of the heat flow curve.
-
Melting Temperature (Tm): The peak of the endothermic transition (heat absorption).
-
Crystallization Temperature (Tc): The peak of the exothermic transition (heat release) during the cooling cycle.[6]
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for polyurethane synthesis and property analysis.
Structure-Property Relationship Diagram
Caption: Relationship between diol chain length and polymer properties.
References
A Comparative Guide to the GC-MS Analysis of 2-Butyne-1,4-diol Reaction Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Monitoring the Hydrogenation of 2-Butyne-1,4-diol.
The catalytic hydrogenation of this compound is a critical industrial process for the synthesis of key intermediates such as 2-butene-1,4-diol (B106632) and 1,4-butanediol, which are precursors in the production of various pharmaceuticals, polymers, and fine chemicals. Accurate and reliable monitoring of this reaction is paramount for process optimization, yield maximization, and quality control. This guide provides a comparative overview of the analytical methodologies for the qualitative and quantitative analysis of this compound and its principal hydrogenation products, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Reaction Pathway: Hydrogenation of this compound
The hydrogenation of this compound typically proceeds in a stepwise manner, first producing the intermediate, 2-butene-1,4-diol (most commonly the cis isomer), which can then be further reduced to the saturated 1,4-butanediol. The reaction can be complicated by the formation of side products, making robust analytical monitoring essential.
Comparative Efficacy of 2-Butyne-1,4-diol as a Corrosion Inhibitor for Steel, Aluminum, and Copper
A Guide for Researchers and Material Scientists
Introduction: The selection of an appropriate corrosion inhibitor is paramount in ensuring the longevity and integrity of metallic materials across various industrial applications. Among the diverse range of available inhibitors, 2-Butyne-1,4-diol, an acetylenic alcohol, has demonstrated significant promise in mitigating corrosion of several metals. This guide provides a comprehensive comparison of the efficacy of this compound as a corrosion inhibitor for steel, aluminum, and copper, juxtaposed with the performance of other common inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance on Mild Steel
This compound exhibits high inhibition efficiency for mild steel, particularly in acidic environments. Studies have shown that it forms a protective film on the steel surface, significantly reducing the corrosion rate.[1] Its effectiveness is attributed to the adsorption of the molecule onto the metal surface, a process influenced by the presence of the triple bond and hydroxyl functional groups.
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 0.5 M H₂SO₄
| Inhibitor Concentration (mM) | Temperature (°C) | Inhibition Efficiency (%) | Experimental Method |
| 1 | 25 | 95.2 | Weight Loss |
| 5 | 25 | 98.5 | Weight Loss |
| 1 | 50 | 92.8 | Weight Loss |
| 5 | 50 | 96.7 | Weight Loss |
| 1 | 25 | 94.8 | Potentiodynamic Polarization |
| 5 | 25 | 97.9 | Potentiodynamic Polarization |
| 1 | 25 | 96.1 | Electrochemical Impedance Spectroscopy (EIS) |
| 5 | 25 | 98.2 | Electrochemical Impedance Spectroscopy (EIS) |
Data compiled from literature.
Comparison with Alternative Inhibitors for Steel:
While this compound is highly effective, other organic and inorganic compounds also serve as potent corrosion inhibitors for steel.
Table 2: Comparative Inhibition Efficiencies of Various Inhibitors for Mild Steel in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| This compound | 0.5 M H₂SO₄ | 5 mM | ~98% |
| Propargyl Alcohol | 1 M HCl | 5 mM | ~95% |
| Benzotriazole (BTA) | 1 M HCl | 10 mM | ~90% |
| Thiourea | 1 M H₂SO₄ | 10 mM | ~92% |
Data is indicative and compiled from various sources for comparative purposes.
Performance on Aluminum
The application of this compound as a corrosion inhibitor for aluminum and its alloys has also been investigated, showing promising results, particularly in synergistic formulations.
Table 3: Corrosion Inhibition Efficiency of this compound on AA3003 Aluminum Alloy in 0.5% NaCl Solution
| Inhibitor System | Concentration (mM) | Inhibition Efficiency (%) | Experimental Method |
| This compound | 1.0 | 85.2 | Potentiodynamic Polarization |
| Potassium Sodium Tartrate | 1.5 | 88.1 | Potentiodynamic Polarization |
| This compound + Potassium Sodium Tartrate | 1.0 + 1.5 | 95.3 | Potentiodynamic Polarization |
| This compound | 1.0 | 86.5 | Electrochemical Impedance Spectroscopy (EIS) |
| This compound + Potassium Sodium Tartrate | 1.0 + 1.5 | 96.1 | Electrochemical Impedance Spectroscopy (EIS) |
Data suggests a synergistic effect when this compound is used in combination with other inhibitors.[2]
Comparison with Alternative Inhibitors for Aluminum:
A variety of organic and inorganic compounds are utilized for the corrosion protection of aluminum.
Table 4: Comparative Inhibition Efficiencies of Various Inhibitors for Aluminum
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) |
| This compound (with Tartrate) | AA3003 | 0.5% NaCl | ~96% |
| Chromates | Pure Al | Saline solution | >95% (Note: Environmental and health concerns) |
| Cerium Salts | AA2024 | NaCl solution | ~90% |
| 8-Hydroxyquinoline | AA2024 | NaCl solution | ~92% |
Data is indicative and compiled from various sources for comparative purposes.
Performance on Copper
While direct studies on the corrosion inhibition of copper by this compound are limited in readily available literature, the effectiveness of other acetylenic alcohols, such as propargyl alcohol, suggests potential efficacy. For a robust comparison, the performance of well-established copper corrosion inhibitors is presented.
Table 5: Corrosion Inhibition Efficiency of Alternative Inhibitors for Copper
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) |
| Propargyl Alcohol | 0.5 M H₂SO₄ | 10 mM | ~85% |
| Benzotriazole (BTA) | 3.5% NaCl | 10 mM | >95% |
| Tolyltriazole (TTA) | 3.5% NaCl | 10 mM | >95% |
| Imidazole Derivatives | 1 M H₂SO₄ | 8 mM | ~99% |
Data is indicative and compiled from various sources for comparative purposes.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitors. The following sections outline the standard experimental protocols for the key techniques cited in this guide.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates.
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The weighed coupons are suspended in the corrosive medium, with and without the inhibitor, for a specified duration and at a controlled temperature.
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using appropriate chemical or mechanical methods.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.
-
-
%IE = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is achieved.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate.
-
Data Acquisition: The resulting current is measured as a function of the applied potential, generating a polarization curve.
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
%IE = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
Where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
Stabilization: The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC voltage signal is applied to the working electrode over a wide range of frequencies. The resulting AC current response is measured.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Analysis: The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A higher R_ct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated as:
-
%IE = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
Where R_ctᵢ and R_ct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Experimental workflow for evaluating the efficacy of corrosion inhibitors.
Logical Comparison of Corrosion Inhibitor Performance
Caption: Logical relationship comparing this compound with alternative inhibitors.
References
Comparative Toxicity Analysis: 2-Butyne-1,4-diol and Its Derivatives
A comprehensive guide for researchers and drug development professionals on the relative toxicity of 2-Butyne-1,4-diol and its structurally related compounds, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the toxicity profiles of this compound and its key derivatives, including its hydrogenated analogs and select ether and ester derivatives. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential risks associated with these compounds. All quantitative data is summarized in clear tabular formats, and detailed experimental protocols for key toxicity assays are provided.
Executive Summary
This compound, an important industrial chemical, exhibits significant acute toxicity primarily through its metabolic activation by liver alcohol dehydrogenase (ADH) to reactive aldehydes. This metabolic process is a critical determinant of its toxic effects, which predominantly target the liver and kidneys. In comparison, its saturated and mono-unsaturated analogs, 1,4-butanediol (B3395766) and 2-butene-1,4-diol (B106632) respectively, demonstrate considerably lower toxicity. This suggests that the acetylenic bond in this compound plays a crucial role in its toxic potential. Limited data on ether and ester derivatives suggest that modifications at the hydroxyl groups can influence the compound's toxicity profile.
Comparative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its derivatives.
Table 1: Acute Toxicity (LD50) of this compound and its Analogs
| Compound | Species | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat (male) | Oral | 132 | [1][2] |
| Rat (female) | Oral | 176 | [1][2] | |
| Rat | Intraperitoneal | ~50 | [3] | |
| Mouse | Intraperitoneal | ~100 | [3] | |
| Guinea Pig | Oral | 130 | [3] | |
| Rabbit | Oral | 100 | [3] | |
| Cat | Oral | 50 (lethal dose) | [3] | |
| 2-Butene-1,4-diol | Rat | Oral | 1250 | |
| 1,4-Butanediol | Rat | Intraperitoneal | ~1070 |
Table 2: Acute Toxicity (LD50) of this compound Derivatives
| Compound | Species | Route of Administration | LD50 (µg/kg) | Reference |
| (m-Phenylenebis(oxy-2-butynylene))bis(ethyldimethylammonium diiodide) | Mouse | Intravenous | 1370 | |
| (o-Phenylenebis(oxy-2-butynylene))bis(diethylmethylammonium diiodide) | Mouse | Intravenous | 2800 | |
| (o-Phenylenebis(oxy-2-butynylene))bis(triethylammonium diiodide) | Mouse | Intravenous | 2620 |
Note: The data for derivatives is limited and reported in µg/kg, indicating high toxicity, although the complex nature of these derivatives makes direct comparison with the parent diol challenging.
Mechanism of Toxicity
The primary mechanism of this compound toxicity involves its metabolic activation in the liver. This process is initiated by the enzyme alcohol dehydrogenase (ADH), which oxidizes the diol to a highly reactive aldehyde intermediate, believed to be 4-hydroxy-2-butynal.
This reactive aldehyde is a potent electrophile that can readily form adducts with cellular macromolecules such as proteins and DNA. This adduction can lead to enzyme inactivation, disruption of cellular homeostasis, and significant cellular damage. The formation of these reactive metabolites is a key step in the observed hepatotoxicity and nephrotoxicity of this compound. The downstream effects of this metabolic activation include the induction of oxidative stress and apoptosis.
Signaling Pathway of this compound Induced Cellular Toxicity
The following diagram illustrates the proposed signaling pathway for the toxicity of this compound, from its metabolic activation to the downstream cellular consequences.
Experimental Protocols
Detailed methodologies for key toxicity assays are provided below. These protocols are based on established guidelines and common practices in toxicology research.
Acute Oral Toxicity Study (Based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the first group will determine the next step.
Experimental Procedure:
-
Test Animals: Healthy, young adult rats of a single sex (females are often preferred) are used. The animals are acclimatized to the laboratory conditions for at least 5 days prior to the test.
-
Housing and Feeding: Animals are housed in individual cages. They are fasted (food but not water is withheld) for 3-4 hours before administration of the test substance.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to allow for a constant dosage volume.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.
Dermal Toxicity Study (Based on OECD Guideline 402)
Objective: To determine the acute dermal toxicity of a test substance.
Experimental Procedure:
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality at regular intervals for 14 days after the exposure period.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of a compound on a cell line and to calculate the half-maximal inhibitory concentration (IC50).
Experimental Workflow:
References
Performance of Catalysts in the Selective Hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol (B106632) is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals and fine chemicals.[1] The choice of catalyst is paramount in achieving high conversion and selectivity, thereby optimizing yield and minimizing downstream purification challenges.[1] This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
The hydrogenation of this compound can proceed through a network of parallel and consecutive reactions, leading to the desired 2-butene-1,4-diol, the fully hydrogenated 1,4-butanediol (B3395766), and other side products.[2] Therefore, a highly selective catalyst is crucial. This guide focuses on the performance of palladium-based, platinum-based, nickel-based, and bimetallic catalysts in this reaction.
Comparative Performance of Catalysts
The following table summarizes the performance of different catalysts in the hydrogenation of this compound under various reaction conditions, as reported in the literature.
| Catalyst | Support | Active Metal | Reaction Temperature (°C) | Hydrogen Pressure (MPa) | Solvent | Conversion (%) | Selectivity to 2-butene-1,4-diol (%) | Reference |
| Pd/CaCO3-NH3 | CaCO3 | Pd | Not Specified | Not Specified | Not Specified | High | ~100 | [2][3] |
| Pd/SiO2-Schiff base | SiO2 | Pd | 50 | 2 | Not Specified | 95.2 | ~100 | [3][4] |
| Pt/SiC | SiC | Pt | Not Specified | Not Specified | Not Specified | 96 | ~96 | [4][5] |
| Raney Ni | - | Ni | 70 | 6.9 | Water | High | Not specified, primarily forms 1,4-butanediol | [6] |
| Fe/Ni-SiO2 | SiO2 | Ni, Fe | 50 | 1 | Not Specified | Not Specified | 94.1 (to 1,4-butanediol) | [7] |
| Pd/A. oxidans | Bacterial Biomass | Pd | Not Specified | Not Specified | 5% 2-propanol in water | 75 | 98 | [8] |
| Pd/R. capsulatus | Bacterial Biomass | Pd | Not Specified | Not Specified | Not Specified | 62.6 | 100 | [8] |
| 0.2% Pd/ZnO/SMF | Sintered Metal Fiber | Pd, Zn | 30-75 | 0.1-2 | Not Specified | High | 99 | [9] |
Reaction Pathway and Experimental Workflow
The selective hydrogenation of this compound primarily involves the addition of one mole of hydrogen to the triple bond to form the corresponding alkene, 2-butene-1,4-diol. Further hydrogenation can lead to the formation of 1,4-butanediol. The general reaction scheme is depicted below.
A generalized workflow for evaluating the performance of different catalysts in this reaction is illustrated in the following diagram.
Experimental Protocols
The following represents a generalized experimental protocol for the hydrogenation of this compound in a batch reactor, based on methodologies described in the referenced literature.[1]
1. Catalyst Preparation:
-
Supported Catalysts (e.g., Pd/C, Pt/SiC): The active metal precursor (e.g., H₂PdCl₄, H₂PtCl₆) is impregnated onto the support material. This is followed by drying and a reduction step, typically under a hydrogen atmosphere at elevated temperatures, to form the active metallic nanoparticles.
-
Raney Nickel: Prepared by leaching aluminum from a Ni-Al alloy using a concentrated sodium hydroxide (B78521) solution.
-
Bimetallic Catalysts: Often prepared by co-impregnation or sequential impregnation of the two metal precursors onto the support, followed by reduction.
2. Hydrogenation Reaction:
A high-pressure autoclave or a batch reactor is charged with the catalyst, the solvent (if any), and the this compound substrate.[1] The reactor is then sealed, purged with an inert gas (e.g., nitrogen or argon), and subsequently pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the set temperature and stirred to ensure good mass transfer. The progress of the reaction is monitored by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]
3. Product Analysis:
After the reaction, the reactor is cooled down and depressurized.[1] The catalyst is separated from the reaction mixture by filtration.[1] The liquid products are analyzed to determine the conversion of this compound and the selectivity towards 2-butene-1,4-diol and other products.[1]
-
Conversion: Calculated as the moles of this compound reacted divided by the initial moles of this compound.
-
Selectivity: Calculated as the moles of 2-butene-1,4-diol formed divided by the total moles of products formed.
Discussion of Catalyst Performance
Palladium-based catalysts are the most widely studied for this reaction and generally exhibit high activity.[10] The selectivity, however, is highly dependent on the support and the presence of modifiers. For instance, a Pd/CaCO₃ catalyst treated with ammonia (B1221849) shows excellent selectivity to 2-butene-1,4-diol.[2][3] This is attributed to the competitive adsorption of ammonia on the palladium surface, which modifies its electronic properties and hinders the further hydrogenation of the alkene.[2][3] Similarly, modifying a Pd/SiO₂ catalyst with a Schiff base has been shown to achieve nearly 100% selectivity.[3][4]
Platinum-based catalysts , such as Pt on silicon carbide (SiC), also demonstrate high conversion and selectivity.[4][5] The use of SiC as a support can contribute to the catalyst's stability and performance.
Nickel-based catalysts , particularly Raney nickel, are active for the complete hydrogenation to 1,4-butanediol.[6] While highly active, controlling the selectivity to the intermediate 2-butene-1,4-diol is more challenging with these catalysts.
Bimetallic catalysts offer the potential to tune the catalytic activity and selectivity by leveraging the synergistic effects between the two metals. For example, the addition of a second metal like iron to a nickel catalyst can alter the surface properties and improve selectivity.[7] Similarly, the formation of a Pd-Zn alloy has been shown to result in high selectivity to 2-butene-1,4-diol.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Hydrogenation of this compound: Activity, Selectivity and Kinetics Studies [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the Ni–Fe coordination environments for enhanced 1,4-butanediol selectivity in 1,4-butynediol hydrogenation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Butyne-1,4-diol: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 2-Butyne-1,4-diol are critical for ensuring laboratory safety and environmental protection. This compound is a toxic and corrosive solid, presenting significant health risks, including severe skin and eye damage, toxicity if swallowed or inhaled, and the potential for organ damage through prolonged exposure.[1] Adherence to strict disposal protocols is essential to mitigate these risks and comply with regulatory standards.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against the hazardous properties of this compound.
Required Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves that conform to standards such as EN 374.
-
Eye/Face Protection: Use safety goggles with side protection or a full-face shield.[1]
-
Skin and Body Protection: A lab coat or a chemical protection suit is mandatory.[1] In situations with a risk of significant exposure or spills, a full chemical protection suit is recommended.[1]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2] All work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
In the event of a spill, immediately evacuate the danger area.[3][4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Property | Value |
| UN Number | 2716[1] |
| UN Hazard Class | 6.1 (Toxic)[1] |
| UN Packing Group | III[1] |
| Appearance | White to yellow or beige solid in various forms.[1] |
| Melting Point | 54 - 58 °C[1] |
| Boiling Point | 238 °C[1] |
| Flash Point | 128 - 152 °C[1] |
| Oral Toxicity (Rat, LD50) | 100 - 105 mg/kg[1] |
| Oral Toxicity (Mouse, LD50) | 100 - 105 mg/kg[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. It is strictly prohibited to dispose of this chemical via standard laboratory drains or as regular solid waste.[1][5]
Step 1: Segregation and Waste Collection
Segregate this compound waste from all other waste streams to prevent dangerous chemical reactions.[1] This compound reacts violently with bases, oxidizing agents, halogens, acid chlorides, and anhydrides.[1] Collect all waste, including unused reagents and contaminated materials, in a designated and properly labeled waste container.
Step 2: Containerization and Labeling
The waste container must be clearly and accurately labeled as "Hazardous Waste" and specify the contents as "this compound". Ensure the container is kept closed at all times, except when adding waste.[1]
Step 3: Disposal of Contaminated Materials and Containers
Any materials used for spill cleanup, such as absorbents and paper towels, along with contaminated disposable PPE, must be disposed of as hazardous waste.[1] Empty containers that held this compound should be triple-rinsed, with the first three rinses collected as hazardous waste.[1]
Step 4: Storage and Final Disposal
Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area.[1][4][6] Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.[1][5][6] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-Butyne-1,4-diol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Butyne-1,4-diol. Adherence to these protocols is essential for ensuring personal safety and proper disposal of this chemical.
Chemical Hazards: this compound is a toxic and corrosive solid. It can cause severe skin burns, and eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards/Notes |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene rubber, Nitrile rubber).[4][5] | Gloves should be tested according to standards like EN 374.[6] |
| Eye/Face Protection | Safety goggles with side protection or a face shield.[6] | In case of powder, wear a face shield in combination with breathing protection.[2][7] |
| Skin and Body Protection | Chemical protection suit or a lab coat.[6] For significant exposure risk, a full chemical protection suit is recommended.[6][7] | Contaminated work clothing should not be allowed out of the workplace.[1] |
| Respiratory Protection | For operations generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6] | Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][6] |
Occupational Exposure Limits:
| Limit Type | Value |
| MAK | 0.36 mg/m³, 0.1 ppm; Peak limitation category: I(1); Skin absorption (H); Sensitization of skin (SH); Pregnancy risk group: C[2][8] |
| EU-OEL | 0.5 mg/m³ as TWA[2] |
Experimental Protocols: Handling and Emergency Procedures
Standard Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][6]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoiding Contamination: Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1][7]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[1]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing.[7] Rinse the affected skin area with plenty of water for 10-30 minutes.[1] Seek immediate medical attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air and keep them in a half-upright position.[7] Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][7] Seek immediate medical attention.[7]
-
Spills: Evacuate the danger area.[6][7] Wear a chemical protection suit including a self-contained breathing apparatus.[7] Sweep the spilled substance into covered containers, moistening first to prevent dusting if appropriate.[2][7] Collect the remainder and dispose of it according to local regulations.[2][7]
Disposal Plan
The disposal of this compound must be managed as hazardous waste.[6]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Segregate this compound waste from all other waste to prevent chemical reactions.[6] It reacts violently with bases, oxidizing agents, halogens, acid chlorides, and anhydrides.[6]
-
Collect all waste, including surplus reagent and contaminated materials, in a designated, properly labeled hazardous waste container.[6]
-
-
Containerization and Labeling:
-
Storage:
-
Disposal of Contaminated Materials:
-
Any materials used for spill cleanup and contaminated disposable PPE must also be disposed of as hazardous waste.[6]
-
-
Final Disposal:
Workflow for PPE Selection and Use
Caption: PPE selection and use workflow for this compound handling.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | C4H6O2 | CID 8066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ICSC 1733 - this compound [chemicalsafety.ilo.org]
- 8. ICSC 1733 - this compound [inchem.org]
Retrosynthesis Analysis
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